(+/-)-CP 47,497-C7-Hydroxy metabolite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBRQAUSFGKDW-FUHWJXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017847 | |
| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554485-44-7 | |
| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vitro Metabolism of CP 47,497 to its C7-Hydroxy Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro metabolism of the synthetic cannabinoid CP 47,497, with a specific focus on its conversion to the C7-hydroxy metabolite. CP 47,497 undergoes significant phase I metabolism, primarily through hydroxylation, mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the formation of its C7-hydroxy metabolite is crucial for drug metabolism studies, toxicological assessments, and the development of analytical methods for its detection. This document outlines the experimental protocols for in vitro metabolism studies using human liver microsomes (HLMs), methods for quantitative analysis, and discusses the enzymatic pathways involved.
Introduction
CP 47,497 is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2. Its widespread use and potential for abuse have necessitated a thorough understanding of its metabolic fate. In vitro metabolism studies are essential for identifying major metabolites and the enzymes responsible for their formation. The C7-hydroxy metabolite is a significant product of CP 47,497 metabolism and serves as a key biomarker for detecting its consumption. This guide details the methodologies to study this specific metabolic conversion.
Enzymatic Pathway of CP 47,497 C7-Hydroxylation
The primary route for the metabolism of CP 47,497 in humans is oxidative metabolism, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[1][2] The formation of the C7-hydroxy metabolite is a phase I metabolic reaction. While the specific isozymes responsible for the C7-hydroxylation of CP 47,497 have not been definitively identified in the reviewed literature, studies on the metabolism of other cannabinoids suggest the involvement of CYP2C9 and CYP3A4.[3][4] These enzymes are known to play a significant role in the metabolism of a wide range of xenobiotics.[3][4]
References
- 1. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amylobarbitone hydroxylation kinetics in small samples of rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2C9-CYP3A4 Protein-Protein Interactions: Role of the Hydrophobic N Terminus - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of CP 47,497-C7-Hydroxy Metabolite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 47,497 is a potent synthetic cannabinoid agonist developed by Pfizer in the 1980s.[1] As a research tool, it has been instrumental in studying the structure-activity relationships of cannabinoids.[2] The compound and its analogs have been identified in various herbal mixtures, leading to regulatory scrutiny and a renewed interest in their pharmacological and metabolic profiles. This technical guide focuses on the pharmacological activity of a key metabolite, the CP 47,497-C7-hydroxy metabolite, providing a comprehensive summary of available data, experimental methodologies, and visual representations of its metabolic and signaling pathways.
While the parent compound, CP 47,497, is well-characterized as a potent CB1 receptor agonist, quantitative pharmacological data for its C7-hydroxy metabolite remains limited in publicly available literature.[2] This document compiles the existing information and presents it alongside data for the parent compound and its C8 homolog for comparative analysis.
Pharmacological Data Summary
Quantitative data on the binding affinity and functional activity of the CP 47,497-C7-hydroxy metabolite are not extensively documented. However, it is recognized as an agonist at the CB1 receptor.[2] The following tables summarize the available quantitative data for the parent compound CP 47,497 and its C8 homolog to provide a comparative context.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| CP 47,497 | CB1 | 2.1 nM | [1][2] | |
| CP 47,497-C8 homolog | CB1 | 0.83 nM | [3][4] |
Table 2: Functional Activity (EC50)
| Compound | Assay | EC50 | Cell Line | Reference |
| CP 47,497-C8 homolog | CB1 Receptor Internalization | 4.4 nM | HEK293 | [2] |
Note: Specific EC50 values for CP 47,497-C7-hydroxy metabolite are not well-documented in the available literature.[2]
Metabolism of CP 47,497
The primary metabolic pathway for CP 47,497 involves hydroxylation and oxygenation.[2][5] In vitro studies using human liver microsomes have identified several mono-hydroxylated metabolites, including the C7-hydroxy metabolite.[2][5]
Experimental Protocol: In Vitro Metabolism of CP 47,497
The following protocol is a generalized representation based on standard methodologies for studying drug metabolism in human liver microsomes.
Caption: Experimental workflow for the in vitro metabolism of CP 47,497.
Cannabinoid Receptor Signaling Pathway
As a cannabinoid receptor agonist, the CP 47,497-C7-hydroxy metabolite is presumed to activate the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that leads to its pharmacological effects.
Caption: Presumed signaling pathway of CP 47,497-C7-Hydroxy Metabolite.
Logical Relationship of Available Information
The current understanding of the pharmacological activity of the CP 47,497-C7-hydroxy metabolite is inferred from metabolism studies of the parent compound and comparative analysis with its more extensively studied analogs.
Caption: Relationship between CP 47,497 and its C7-hydroxy metabolite.
Conclusion
The CP 47,497-C7-hydroxy metabolite is a confirmed in vitro metabolite of the synthetic cannabinoid CP 47,497 and is recognized as a CB1 receptor agonist. However, a significant gap exists in the scientific literature regarding its specific quantitative pharmacological parameters, such as binding affinity (Ki) and functional efficacy (EC50). The data available for the parent compound and its C8 homolog suggest that the C7-hydroxy metabolite likely possesses significant cannabinoid activity. Further research is warranted to fully characterize the pharmacological and toxicological profile of this metabolite to better understand its contribution to the overall effects of CP 47,497.
References
- 1. CP 47,497 - Wikipedia [en.wikipedia.org]
- 2. (+/-)-CP 47,497-C7-Hydroxy metabolite | 1554485-44-7 | Benchchem [benchchem.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of the C7-Monohydroxylated Metabolite of CP 47,497
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of the C7-monohydroxylated metabolite of the synthetic cannabinoid CP 47,497. While specific quantitative data for this particular metabolite is limited in publicly available literature, this document outlines established methodologies for its identification, quantification, and the elucidation of its likely signaling pathways based on current scientific understanding of synthetic cannabinoid metabolism and pharmacology.
Introduction
CP 47,497 is a potent synthetic cannabinoid that has been identified as an active component in various herbal incense products, often referred to as "Spice" or "K2". As a psychoactive substance, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis, by acting as an agonist at the cannabinoid receptors CB1 and CB2. Understanding the metabolism of CP 47,497 is crucial for forensic toxicology, clinical diagnostics, and for comprehending the full pharmacological and toxicological profile of this compound. In vitro studies using human liver microsomes have demonstrated that CP 47,497 undergoes extensive phase I metabolism, primarily through hydroxylation at various positions on the molecule. One of the significant metabolic pathways is monohydroxylation of the C7 alkyl side chain.
Data Presentation
| Metabolite ID | Metabolic Reaction | Molecular Formula | Change in Mass (Da) |
| M1 | Mono-oxygenation | C₂₁H₃₄O₃ | +16 |
| M2 | Di-oxygenation | C₂₁H₃₄O₄ | +32 |
| M3 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |
| M4 | Mono-oxygenation | C₂₁H₃₄O₃ | +16 |
| M5 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |
| M6 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |
| M7 | Mono-hydroxylation (C7) | C₂₁H₃₄O₃ | +16 |
| M8 | Mono-hydroxylation | C₂₁H₃₄O₃ | +16 |
Table 1: In vitro metabolites of CP 47,497 identified in human liver microsomes.[1]
Experimental Protocols
The following sections detail the experimental protocols for the identification and characterization of the CP 47,497 C7-monohydroxylated metabolite.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes the generation of CP 47,497 metabolites using human liver microsomes (HLMs) for subsequent analysis.
Materials:
-
CP 47,497
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Prepare a stock solution of CP 47,497 in methanol.
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the CP 47,497 stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pooled HLMs.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 MeOH:Water) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the identification and quantification of the CP 47,497 C7-monohydroxylated metabolite. Method validation with a synthesized standard of the C7-monohydroxylated metabolite is essential for accurate quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions (to be optimized):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve separation of the metabolite from the parent compound and other metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.
-
Precursor Ion (m/z): The calculated m/z for the protonated C7-monohydroxylated metabolite of CP 47,497 (C₂₁H₃₅O₃⁺).
-
Product Ions (m/z): Specific fragment ions of the C7-monohydroxylated metabolite, which can be predicted and confirmed by infusion of a standard or from high-resolution mass spectrometry data.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Cannabinoid Receptor Binding Assay
This protocol can be used to determine the binding affinity of the CP 47,497 C7-monohydroxylated metabolite for the CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP 55,940).
-
CP 47,497 C7-monohydroxylated metabolite (as a competitor ligand).
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Incubate the receptor-containing membranes with various concentrations of the C7-monohydroxylated metabolite and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value for the C7-monohydroxylated metabolite using competitive binding analysis software.
Mandatory Visualization
Experimental Workflow for Metabolite Identification
Caption: Workflow for the in vitro generation and analytical identification of CP 47,497 metabolites.
Proposed Signaling Pathway of CP 47,497 C7-Monohydroxylated Metabolite
References
The Enduring Enigma: Unmasking the Biological Activity of Synthetic Cannabinoid Metabolites
A Technical Guide for Researchers and Drug Development Professionals
The ever-expanding landscape of synthetic cannabinoids presents a formidable challenge to public health and a complex puzzle for scientific inquiry. While the parent compounds are often the primary focus of initial investigations, a growing body of evidence underscores the critical role of their metabolites in the overall pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the biological activity of synthetic cannabinoid metabolites, offering a consolidated resource for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this guide aims to facilitate a deeper understanding of these potent and often unpredictable substances.
Quantitative Insights into Metabolite Activity at Cannabinoid Receptors
Synthetic cannabinoids are extensively metabolized in the human body, primarily through oxidation (hydroxylation) and glucuronide conjugation.[1] Unlike Δ9-tetrahydrocannabinol (Δ9-THC), where metabolism largely leads to less active compounds, many synthetic cannabinoid metabolites retain significant biological activity.[2][3][4] In some cases, metabolites exhibit equal or even greater potency than the parent compound.[5] This retained activity can prolong and intensify the physiological and psychotropic effects, contributing to the severe and unpredictable toxicity often associated with synthetic cannabinoid use.[2][4]
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of various synthetic cannabinoid metabolites at the human cannabinoid receptors CB1 and CB2. These receptors are the primary targets for both endocannabinoids and synthetic cannabinoids, mediating their diverse effects on the central nervous system and peripheral tissues.
| Compound | Metabolite | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| JWH-018 | Parent Compound | CB1 | 9.0 ± 1.2 | 26.1 ± 4.5 |
| CB2 | 2.9 ± 0.4 | 4.2 ± 0.7 | ||
| N-(5-hydroxypentyl) | CB1 | 4.6 ± 0.8 | 15.2 ± 3.1 | |
| CB2 | 1.7 ± 0.3 | 2.9 ± 0.5 | ||
| N-pentanoic acid | CB1 | >10,000 | >10,000 | |
| CB2 | >10,000 | >10,000 | ||
| JWH-073 | Parent Compound | CB1 | 8.9 ± 1.1 | 33.4 ± 5.8 |
| CB2 | 3.8 ± 0.5 | 7.1 ± 1.2 | ||
| N-(4-hydroxybutyl) | CB1 | 6.2 ± 1.0 | 22.8 ± 4.2 | |
| CB2 | 2.5 ± 0.4 | 4.9 ± 0.9 | ||
| N-butanoic acid | CB1 | >10,000 | >10,000 | |
| CB2 | >10,000 | >10,000 |
Table 1: Biological Activity of JWH-018 and JWH-073 Metabolites. Data compiled from multiple sources.
| Compound | Metabolite | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| UR-144 | Parent Compound | CB1 | 150 ± 25 | 8.5 ng/mL |
| CB2 | 1.8 ± 0.3 | 3.6 ng/mL | ||
| N-(4-hydroxypentyl) | CB1 | - | >100 ng/mL | |
| CB2 | - | 2.1 ng/mL | ||
| N-(5-hydroxypentyl) | CB1 | - | 273 ng/mL | |
| CB2 | - | 0.62 ng/mL | ||
| XLR-11 | Parent Compound | CB1 | 24.2 ± 4.1 | 101 ng/mL |
| CB2 | 0.49 ± 0.08 | 6.6 ng/mL | ||
| N-(4-hydroxypentyl) | CB1 | - | 55.6 ng/mL | |
| CB2 | - | 3.8 ng/mL | ||
| N-(5-hydroxypentyl) | CB1 | - | 78.2 ng/mL | |
| CB2 | - | 2.9 ng/mL |
Table 2: Biological Activity of UR-144 and XLR-11 Metabolites. Data compiled from multiple sources.[5]
Experimental Protocols for Assessing Metabolite Activity
The determination of the biological activity of synthetic cannabinoid metabolites relies on a suite of well-established in vitro assays. These protocols are essential for generating the quantitative data presented above and for characterizing the pharmacological profile of novel metabolites.
Cannabinoid Receptor Binding Assays
These assays are used to determine the affinity of a compound for the CB1 and CB2 receptors. The most common method is a competitive radioligand binding assay.
Principle: This assay measures the ability of an unlabeled test compound (e.g., a synthetic cannabinoid metabolite) to compete with a radiolabeled ligand (e.g., [3H]CP-55,940) for binding to the cannabinoid receptors in a membrane preparation.
Methodology:
-
Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) that have been transfected with the receptor gene.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in the assay buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays are used to determine the efficacy of a compound at the cannabinoid receptors, i.e., whether it acts as an agonist, antagonist, or inverse agonist. Since CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Principle: This assay measures the ability of a test compound to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the cannabinoid receptors.
Methodology:
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor (e.g., CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Medium: The growth medium is replaced with an assay medium, often a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a labeled cAMP tracer and a specific antibody. The signal is typically detected using fluorescence or luminescence.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is determined. The maximal effect (Emax) is also calculated to determine the extent of agonism relative to a known full agonist.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the complex processes involved in the metabolism and activity of synthetic cannabinoids, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for metabolism and activity screening.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marshall.edu [marshall.edu]
The Synthetic Cannabinoid (+/-)-CP 47,497-C7: A Technical Guide on its Hydroxy Metabolite Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-CP 47,497-C7 is a potent synthetic cannabinoid receptor agonist developed by Pfizer in the 1980s.[1] As a non-classical cannabinoid, its structure differs from the tricyclic benzopyran system of THC but retains significant affinity for cannabinoid receptors, particularly the CB1 receptor, for which it has a dissociation constant (Kd) of 2.1 nM.[1] Its potent psychoactive effects have led to its use in scientific research to explore the cannabinoid system, but also to its emergence as a compound of abuse in "Spice" or "K2" herbal incense products. This guide provides an in-depth overview of the discovery, history, and metabolism of (+/-)-CP 47,497-C7, with a specific focus on its hydroxy metabolites. It includes detailed experimental protocols for metabolite identification, quantitative analytical data, and a visualization of the compound's primary signaling pathway.
Discovery and History
CP 47,497 was developed as part of a research program aimed at creating novel analgesic compounds. It belongs to a series of bicyclic cannabinoids that lack the pyran ring of classical cannabinoids like THC but maintain the crucial phenolic hydroxyl group for receptor interaction. The structure-activity relationships established for classical cannabinoids, such as the preference for a 1,1-dimethylheptyl substituent at the 3-position of the aromatic ring, were found to be applicable to these non-classical analogs, leading to the synthesis of the potent CP 47,497.
The "C7" designation in (+/-)-CP 47,497-C7 refers to the seven-carbon alkyl side chain, a feature that contributes significantly to its high affinity for cannabinoid receptors. The compound's potent, THC-like effects in animal studies made it a valuable tool for characterizing the then-newly discovered cannabinoid receptors in the brain.[2] However, this potency also made it and its analogs attractive for recreational use, leading to their inclusion in various "herbal incense" products and subsequent scheduling as controlled substances in many countries.
In Vitro Metabolism and Hydroxy Metabolite Discovery
The metabolism of (+/-)-CP 47,497-C7 is crucial for understanding its duration of action, potential for drug-drug interactions, and for developing analytical methods for its detection in biological samples. In vitro studies using human liver microsomes have been instrumental in identifying the primary metabolic pathways.
A key study identified a total of eight metabolites of CP 47,497 in human liver microsomes.[3] The primary metabolic routes were found to be hydroxylation and oxygenation.[3] Among the identified metabolites were several mono-hydroxylated species, which are the focus of this guide.[3] These hydroxy metabolites are formed by the action of cytochrome P450 (CYP) enzymes in the liver.
The identified metabolites included:
-
Mono-oxygenated metabolites (M1 and M4) [3]
-
Mono-hydroxylated metabolites (M3, M5, M6, M7, and M8) [3]
-
A di-oxygenated metabolite (M2) [3]
The detection of these metabolites, particularly the hydroxylated forms, serves as a reliable indicator of CP 47,497 exposure in forensic and clinical toxicology.[3]
Data Presentation: Quantitative Analytical Data
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for CP 47,497 in Biological Matrices
| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Whole Blood | LC-HRMS | 0.675 | 3.375 | [4] |
| Urine | LC-HRMS | 0.225 | 3.375 | [4] |
Note: One study reported challenges with the linearity and stability of CP 47,497 during analysis, suggesting that specialized analytical approaches may be necessary for consistent quantification.[4]
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a general procedure for the in vitro metabolism of (+/-)-CP 47,497-C7 using human liver microsomes to identify its hydroxy metabolites.
Materials:
-
(+/-)-CP 47,497-C7
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a deuterated analog of CP 47,497)
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation: Prepare a stock solution of (+/-)-CP 47,497-C7 in a suitable solvent like methanol or DMSO. Prepare working solutions by diluting the stock solution in the incubation buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL) and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the (+/-)-CP 47,497-C7 working solution to the pre-incubated microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis: Solid-Phase Extraction (SPE)
This protocol describes a general solid-phase extraction procedure for cleaning up biological samples (e.g., urine, plasma) prior to LC-MS/MS analysis of CP 47,497-C7 and its metabolites.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (for conditioning)
-
Deionized water or buffer (for equilibration)
-
Wash solution (e.g., a mixture of water and a weak organic solvent)
-
Elution solvent (e.g., a strong organic solvent like methanol or acetonitrile, sometimes with a modifier like formic acid or ammonium hydroxide)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase or a compatible solvent)
Procedure:
-
Sample Pre-treatment: If the sample is urine, it may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites. Plasma or blood samples may require protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by deionized water or an equilibration buffer. This activates the sorbent.
-
Sample Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a wash solution to remove interfering substances. The wash solution should be strong enough to elute weakly bound interferences but not the analytes of interest.
-
Analyte Elution: Elute the parent compound and its metabolites from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of CP 47,497-C7 and its hydroxy metabolites.
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as mobile phase A.
-
Gradient Elution: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent compound and each of its metabolites.
-
Collision Energy: The collision energy is optimized for each MRM transition to achieve the most abundant and stable fragment ions.
Mandatory Visualizations
Experimental Workflow for Metabolite Discovery
Caption: Experimental workflow for the discovery and analysis of (+/-)-CP 47,497-C7 metabolites.
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor upon activation by (+/-)-CP 47,497-C7.
Conclusion
(+/-)-CP 47,497-C7 remains a significant compound in the study of the cannabinoid system and a continued concern in forensic toxicology. The understanding of its metabolism, particularly the formation of hydroxy metabolites, is essential for both research and regulatory purposes. While in vitro studies have successfully elucidated the primary metabolic pathways, a notable gap exists in the public domain regarding the in vivo pharmacokinetic properties of the parent compound and its metabolites. The detailed experimental protocols and the signaling pathway visualization provided in this guide offer a comprehensive resource for professionals in the fields of pharmacology, analytical chemistry, and drug development. Future research should aim to bridge the knowledge gap in the in vivo disposition of this potent synthetic cannabinoid.
References
- 1. CP 47,497 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.org.za [scielo.org.za]
An In-Depth Technical Guide to the Structural Elucidation of the CP 47,497-C7-Hydroxy Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of the C7-hydroxy metabolite of the synthetic cannabinoid CP 47,497. This document details the experimental protocols for its identification, the analytical data used for its characterization, and the associated signaling pathways of its parent compound.
Introduction
CP 47,497 is a potent synthetic cannabinoid receptor agonist developed by Pfizer in the 1980s.[1] As with many xenobiotics, it undergoes extensive metabolism in the body, primarily through oxidation. The C7-hydroxy metabolite is a product of the hydroxylation of the dimethylheptyl side chain, a common metabolic transformation for this class of compounds.[2] Understanding the structure and activity of this metabolite is crucial for forensic analysis, drug metabolism studies, and for assessing the overall pharmacological and toxicological profile of CP 47,497.
Metabolic Generation and Structural Identification
The primary method for identifying and characterizing the CP 47,497-C7-hydroxy metabolite is through in vitro metabolism studies coupled with advanced analytical techniques.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the generation of the C7-hydroxy metabolite from the parent compound, CP 47,497, using human liver microsomes (HLMs), which are rich in cytochrome P450 enzymes responsible for oxidative metabolism.[1][3]
Materials:
-
CP 47,497
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and a solution of CP 47,497 in a suitable organic solvent (e.g., acetonitrile, ensuring the final solvent concentration is low, typically <1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Add a pre-determined amount of HLMs (typically around 1 mg/mL protein concentration) to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.
Analytical Characterization Data
The primary analytical technique for the identification and structural elucidation of the CP 47,497-C7-hydroxy metabolite is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While detailed public-domain Nuclear Magnetic Resonance (NMR) data for this specific metabolite is limited, NMR and Infrared (IR) spectroscopy are valuable for unequivocal structure confirmation.
Mass Spectrometry Data
LC-MS/MS analysis provides the molecular weight of the metabolite and its fragmentation pattern, which is crucial for structural elucidation. The C7-hydroxy metabolite is identified by an increase of 16 atomic mass units (amu) compared to the parent compound, corresponding to the addition of an oxygen atom.
| Compound | Molecular Formula | Exact Mass (amu) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| CP 47,497 | C₂₁H₃₄O₂ | 318.2559 | 319.2637 | 233, 215 |
| CP 47,497-C7-Hydroxy Metabolite | C₂₁H₃₄O₃ | 334.2508 | 335.2586 | Data not readily available in public literature |
Note: While specific fragment ion data for the C7-hydroxy metabolite is not widely published, the fragmentation would likely involve neutral losses from the side chain and cleavage of the cyclohexyl ring, similar to the parent compound.
Spectroscopic Data
| Technique | Application | Expected Observations for C7-Hydroxy Metabolite |
| ¹H and ¹³C NMR | Provides detailed information on the chemical environment of each proton and carbon atom, allowing for precise determination of the hydroxylation site. | - Appearance of a new signal in the proton and carbon spectra corresponding to a methine group bearing a hydroxyl function. - Shifts in the signals of neighboring protons and carbons on the dimethylheptyl side chain. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | - Retention of the broad O-H stretching band (around 3200-3400 cm⁻¹) from the phenolic and cyclohexanol hydroxyl groups. - Retention of the C-H stretching bands (around 2850-2960 cm⁻¹). The presence of an additional hydroxyl group may lead to subtle changes in the O-H band. |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of CP 47,497 and its metabolites. Specific parameters may need to be optimized.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to aid ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for initial identification of the [M+H]⁺ ion, followed by product ion scans (tandem MS) of the suspected metabolite's precursor ion to obtain fragmentation data.
-
Collision Energy: Optimized to achieve characteristic fragmentation of the analytes.
Signaling Pathways
CP 47,497 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G-protein coupled receptor (GPCR).[1] The C7-hydroxy metabolite is also reported to be a CB1 receptor agonist.[4] The activation of the CB1 receptor initiates a cascade of intracellular signaling events.
Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (typically of the Gi/o family). The activated Gα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocol: cAMP Inhibition Assay
This assay measures the ability of the CP 47,497-C7-hydroxy metabolite to inhibit the production of cAMP, a key functional readout of CB1 receptor activation.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (CP 47,497-C7-hydroxy metabolite).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells in a multi-well plate (e.g., 96-well) and grow to an appropriate confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Cell Treatment: Pre-incubate the cells with the different concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for the inhibition of cAMP production.
Conclusion
The structural elucidation of the CP 47,497-C7-hydroxy metabolite is primarily achieved through in vitro metabolism using human liver microsomes, followed by detailed analysis with LC-MS/MS. While mass spectrometry provides strong evidence for its formation and molecular weight, definitive structural confirmation relies on spectroscopic methods like NMR, for which public data is currently limited. Functionally, this metabolite is expected to act as a CB1 receptor agonist, similar to its parent compound, and its activity can be quantified through in vitro functional assays such as cAMP inhibition. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working on the characterization of synthetic cannabinoid metabolites.
References
Methodological & Application
Application Note: Detection of CP 47,497-C7-Hydroxy Metabolite in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 47,497 and its C7 homolog are potent synthetic cannabinoids that have been widely abused as components of "herbal incense" mixtures. Due to their high potency and potential for adverse health effects, robust analytical methods for the detection of their metabolites in biological matrices are crucial for clinical and forensic toxicology. Parent compounds are rarely detected in urine; therefore, the identification of major metabolites, such as the CP 47,497-C7-hydroxy metabolite, is the primary approach for confirming exposure.[1] This application note provides detailed protocols for the detection and quantification of CP 47,497-C7-hydroxy metabolite in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of CP 47,497
CP 47,497 undergoes extensive phase I metabolism in the body, primarily through hydroxylation. One of the major metabolic routes is the hydroxylation of the C7 position on the dimethylheptyl side chain, forming the CP 47,497-C7-hydroxy metabolite. This metabolite is then often conjugated with glucuronic acid (phase II metabolism) to increase its water solubility and facilitate its excretion in urine.
Caption: Metabolic pathway of CP 47,497.
Experimental Workflow
The overall workflow for the analysis of CP 47,497-C7-hydroxy metabolite in urine involves enzymatic hydrolysis to cleave the glucuronide conjugate, followed by extraction of the metabolite from the urine matrix, and subsequent analysis by LC-MS/MS.
Caption: Experimental workflow for urine analysis.
Quantitative Data
The following table summarizes the quantitative validation parameters for the analysis of CP 47,497-C7-hydroxy metabolite in urine by LC-MS/MS.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/L | [2] |
| Upper Limit of Quantification (ULOQ) | 50 - 100 µg/L | [2] |
| Linearity (r²) | > 0.994 | [2] |
| Analytical Recovery (Bias) | 88.3 – 112.2% | [2] |
| Imprecision (CV) | 4.3 – 13.5% | [2] |
| Extraction Efficiency | 44 – 110% | [2] |
| Matrix Effect | -73 to 52% | [2] |
Experimental Protocols
Enzymatic Hydrolysis of Urine Samples
Objective: To deconjugate the glucuronidated metabolite to its free form for extraction and analysis.
Materials:
Protocol:
-
Pipette 1.0 mL of the urine sample into a clean centrifuge tube.
-
Add a suitable volume of internal standard.
-
Add 0.5 mL of phosphate buffer (pH 6.8).[3]
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Vortex the mixture gently.
-
Incubate the sample at an optimized temperature (e.g., 55°C) for a specified duration (e.g., 30 minutes).[3]
-
After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.
Supported Liquid Extraction (SLE)
Objective: To isolate the CP 47,497-C7-hydroxy metabolite from the urine matrix.
Materials:
-
Hydrolyzed urine sample
-
Supported Liquid Extraction (SLE) columns/plates
-
Elution solvent (e.g., ethyl acetate)[5]
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Load the entire hydrolyzed urine sample onto the SLE column.
-
Allow the sample to absorb into the sorbent for a few minutes.
-
Apply the elution solvent to the column and collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Objective: To chromatographically separate and detect the CP 47,497-C7-hydroxy metabolite.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient program to achieve separation.
-
Flow Rate: A typical flow rate for the column used.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. For CP 47,497 compounds, negative polarity is often used.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Specific m/z transitions for the CP 47,497-C7-hydroxy metabolite and the internal standard should be determined and optimized.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Conclusion
The protocols described in this application note provide a robust and reliable framework for the detection and quantification of the CP 47,497-C7-hydroxy metabolite in urine. The use of enzymatic hydrolysis followed by supported liquid extraction and LC-MS/MS analysis ensures high sensitivity and specificity, making it a suitable method for forensic and clinical applications. Proper validation of the method in the end-user's laboratory is essential to ensure accurate and defensible results.
References
- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
Application Note: Quantification of CP 47,497-C7-Hydroxy Metabolite in Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CP 47,497 is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1] Its use has been reported in various "herbal incense" products and is a concern for public health and safety. Following consumption, CP 47,497 is metabolized in the body, with the C7-hydroxy metabolite being one of the key products.[1] Accurate and reliable quantification of this metabolite in biological matrices such as urine is crucial for forensic toxicology, clinical research, and understanding the pharmacokinetics of this compound. This application note provides a detailed protocol for the quantification of the CP 47,497-C7-Hydroxy metabolite in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Principle
This method utilizes a "dilute-and-shoot" sample preparation followed by LC-MS/MS analysis. The urine sample is first subjected to enzymatic hydrolysis to cleave glucuronide conjugates of the metabolite. The sample is then diluted and directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to a deuterated internal standard.
Featured Analyte
-
Analyte: CP 47,497-C7-Hydroxy metabolite
-
Parent Compound: CP 47,497
-
Chemical Formula: C₂₁H₃₄O₃
-
Molecular Weight: 350.5 g/mol
Experimental Protocols
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1.0 mL of urine sample in a centrifuge tube, add 50 µL of β-glucuronidase from E. coli (>5,000 units/mL).
-
Add 50 µL of an internal standard working solution (e.g., CP 47,497-d11 C7-Hydroxy metabolite).
-
Vortex the sample for 10 seconds.
-
Incubate the sample at 60°C for 1 hour to ensure complete hydrolysis of the glucuronidated metabolite.
-
-
Protein Precipitation and Dilution:
-
After incubation, add 1.0 mL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CP 47,497-C7-Hydroxy | 333.2 | 261.2 | 25 |
| CP 47,497-C7-Hydroxy (Qualifier) | 333.2 | 135.1 | 40 |
| CP 47,497-d11 C7-Hydroxy (IS) | 344.2 | 272.2 | 25 |
Data Presentation
Method Validation Summary
The method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 20% of target | -10% to +8% |
| Precision (% CV) | ≤ 20% | < 15% |
| Matrix Effect | 80 - 120% | 92% |
| Recovery | Consistent and reproducible | > 85% |
Quantitative Results from Spiked Urine Samples
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (% CV) |
| 1.0 | 0.98 ± 0.11 | 98.0 | 11.2 |
| 5.0 | 5.21 ± 0.45 | 104.2 | 8.6 |
| 25.0 | 23.9 ± 1.8 | 95.6 | 7.5 |
| 100.0 | 103.5 ± 7.2 | 103.5 | 6.9 |
Visualizations
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Identification and Quantification of CP-47,497, CP-47,497-C8 and JWH-250 in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Metabolism Study of CP 47,497
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 47,497 is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological risk. This document provides detailed application notes and protocols for conducting in vitro drug metabolism studies of CP 47,497 using human liver microsomes (HLMs), a standard model for predicting in vivo metabolism in humans. The primary metabolic pathways for CP 47,497 are hydroxylation and oxygenation, catalyzed by cytochrome P450 (CYP) enzymes.[1]
Data Presentation: Metabolites of CP 47,497
In vitro incubation of CP 47,497 with human liver microsomes results in the formation of several metabolites. The primary biotransformation pathways are mono- and di-oxygenation/hydroxylation.[1] A total of eight key metabolites, designated M1 through M8, have been identified.[1]
| Metabolite ID | Metabolic Reaction | Description |
| M1 | Mono-oxygenation | Addition of one oxygen atom |
| M2 | Di-oxygenation | Addition of two oxygen atoms |
| M3 | Mono-hydroxylation | Addition of one hydroxyl group |
| M4 | Mono-oxygenation | Addition of one oxygen atom |
| M5 | Mono-hydroxylation | Addition of one hydroxyl group |
| M6 | Mono-hydroxylation | Addition of one hydroxyl group |
| M7 | Mono-hydroxylation | Addition of one hydroxyl group |
| M8 | Mono-hydroxylation | Addition of one hydroxyl group |
Table 1: Summary of CP 47,497 metabolites identified in human liver microsomes.[1]
Experimental Protocols
In Vitro Metabolism of CP 47,497 using Human Liver Microsomes
This protocol outlines the procedure for incubating CP 47,497 with pooled human liver microsomes to generate metabolites.
Materials:
-
CP 47,497
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a stock solution of CP 47,497 in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final protein concentration typically 0.5-1 mg/mL), and CP 47,497 (final concentration typically 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new tube for LC-MS/MS analysis.
Identification of Cytochrome P450 Isozymes Involved in CP 47,497 Metabolism
This protocol uses specific chemical inhibitors of CYP isozymes to identify which enzymes are primarily responsible for CP 47,497 metabolism.
Materials:
-
All materials from Protocol 1
-
Specific CYP isozyme inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, furafylline for CYP1A2).
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Prior to the pre-incubation step, add a specific CYP inhibitor to the incubation mixture at a concentration known to cause significant inhibition.
-
Pre-incubate the mixture with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C to allow for interaction with the enzyme.
-
Initiate the reaction by adding the NADPH regenerating system and proceed with steps 5-8 of Protocol 1.
-
Analyze the supernatant by LC-MS/MS and compare the metabolite formation to a control incubation without the inhibitor. A significant decrease in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isozyme in its formation. While specific isozymes for CP 47,497 are not definitively identified, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 are known to be involved in the metabolism of other synthetic cannabinoids.[5]
LC-MS/MS Analysis of CP 47,497 and its Metabolites
This protocol provides a general framework for the analysis of CP 47,497 and its hydroxylated and oxygenated metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column is typically used for the separation of cannabinoids.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for the analysis of synthetic cannabinoids and their metabolites.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. Precursor-to-product ion transitions for CP 47,497 and its expected metabolites need to be optimized.
Procedure:
-
Inject the supernatant from the in vitro metabolism assay into the LC-MS/MS system.
-
Separate the parent drug and its metabolites using the defined chromatographic gradient.
-
Detect the compounds using the mass spectrometer in the appropriate acquisition mode.
-
Identify metabolites by their retention times and specific mass transitions. Quantification can be achieved by comparing the peak areas to those of a standard curve.
Visualizations
Caption: Experimental workflow for the in vitro metabolism of CP 47,497.
Caption: Metabolic pathways of CP 47,497 in human liver microsomes.
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Mixed-function oxygenation of the lower fatty acyl residues. II. The kinetics of microsomal omega- and (omega - 1)-hydroxylation of N-(4-chlorophenyl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]
Application Notes and Protocols for Human Liver Microsome Incubation of CP 47,497
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 47,497 is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor type 1 (CB1).[1][2] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and toxicological risk. This document provides a detailed protocol for the in vitro incubation of CP 47,497 with human liver microsomes (HLMs), a standard method for assessing hepatic metabolism. Liver microsomes are a subcellular fraction of the liver containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many xenobiotics.[3][4][5] The primary metabolic pathways for CP 47,497 in human liver microsomes involve hydroxylation and oxygenation, resulting in the formation of several metabolites.[1]
Experimental Workflow
The following diagram outlines the key steps in the human liver microsome incubation assay for CP 47,497.
Caption: Workflow for the in vitro metabolism study of CP 47,497 using human liver microsomes.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Stock | Storage Temperature |
| CP 47,497 | Commercially available | 10 mM in DMSO | -20°C |
| Pooled Human Liver Microsomes (HLMs) | Various | 20 mg/mL | -80°C |
| Potassium Phosphate Buffer | Standard lab supply | 0.5 M, pH 7.4 | 4°C |
| NADPH Regenerating System Solution A | Commercially available | 50X concentrate | -20°C |
| (NADP+, glucose-6-phosphate) | |||
| NADPH Regenerating System Solution B | Commercially available | 50X concentrate | -20°C |
| (glucose-6-phosphate dehydrogenase) | |||
| Acetonitrile (ACN) with Internal Standard | HPLC Grade | As required for LC-MS/MS | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | N/A | Room Temperature |
| Water | HPLC Grade | N/A | Room Temperature |
Experimental Protocol
This protocol is designed for determining the metabolic stability of CP 47,497.
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Dilute the 0.5 M stock solution with HPLC grade water.
-
CP 47,497 Working Solution (e.g., 100 µM): Dilute the 10 mM stock solution in acetonitrile or methanol. The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibiting enzymatic activity.
-
Human Liver Microsomes (1 mg/mL): On the day of the experiment, thaw the 20 mg/mL HLM stock on ice and dilute with cold 100 mM phosphate buffer.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions. This is often preferred over adding NADPH directly as it maintains a constant concentration of the cofactor throughout the incubation.
Incubation Procedure
The following procedure is for a single time point in a 96-well plate format.
-
Pre-incubation:
-
In a microcentrifuge tube or a well of a 96-well plate, add the following in order:
-
178 µL of 100 mM Phosphate Buffer (pH 7.4)
-
10 µL of 1 mg/mL Human Liver Microsomes
-
2 µL of 100 µM CP 47,497 working solution
-
-
Gently mix and pre-incubate for 5 minutes at 37°C in a shaking water bath.[3]
-
-
Initiation of Reaction:
-
To initiate the metabolic reaction, add 10 µL of the freshly prepared NADPH regenerating system solution.[3] The final volume of the incubation mixture will be 200 µL.
-
-
Incubation:
-
Termination of Reaction:
Sample Processing and Analysis
-
Protein Precipitation: Vortex the samples and centrifuge at 3000-4000 x g for 10 minutes to pellet the precipitated microsomal proteins.[3][5]
-
Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining CP 47,497 and identify its metabolites.
Control Experiments
To ensure the validity of the results, the following controls should be included:
-
No NADPH Control: Replace the NADPH regenerating system with phosphate buffer to assess for any non-NADPH dependent degradation.
-
No HLM Control: Replace the HLM solution with phosphate buffer to check for the chemical stability of CP 47,497 in the incubation buffer.
-
Zero-Time Point Control: Terminate the reaction immediately after the addition of the NADPH regenerating system.[3]
Data Presentation and Analysis
The disappearance of the parent compound (CP 47,497) over time is used to determine its metabolic stability. The data can be analyzed to calculate the half-life (t½) and intrinsic clearance (CLint).
Quantitative Data Summary
The following table presents example data for the metabolic stability of CP 47,497 in human liver microsomes.
| Time (min) | % CP 47,497 Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 20 | 3.00 |
| 60 | 10 | 2.30 |
Calculation of Metabolic Parameters
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of CP 47,497 remaining versus time.
-
Determine the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
-
Signaling Pathways and Logical Relationships
The metabolism of CP 47,497 by cytochrome P450 enzymes can be represented as a simplified pathway.
Caption: Simplified metabolic pathway of CP 47,497 in human liver microsomes.
Conclusion
This protocol provides a robust framework for assessing the metabolic stability of CP 47,497 in human liver microsomes. The data generated from these experiments are essential for understanding the compound's pharmacokinetic properties and can guide further drug development efforts. It is recommended to optimize the assay conditions, such as microsomal protein and substrate concentrations, for each new compound to ensure that the reaction is occurring under linear kinetic conditions.[3]
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of CP 47,497-C7-Hydroxy Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 47,497 is a synthetic cannabinoid that has been identified as an active component in various herbal incense products. As a potent agonist of the cannabinoid receptors, its metabolism is of significant interest to researchers in drug development, forensic toxicology, and pharmacology. The C7-hydroxy metabolite is a major product of the phase I metabolism of CP 47,497. Understanding its fragmentation pattern in mass spectrometry is crucial for its unambiguous identification and quantification in biological matrices. These application notes provide a detailed overview of the mass spectrometry fragmentation of the CP 47,497-C7-hydroxy metabolite, along with experimental protocols for its analysis.
Mass Spectrometry Fragmentation Analysis
The structural elucidation of the metabolites of CP 47,497, including the C7-hydroxy metabolite, has been primarily achieved through in vitro metabolism studies using human liver microsomes followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolic transformations are hydroxylation and oxygenation.[1]
The elemental composition of the CP 47,497-C7-hydroxy metabolite is C₂₁H₃₄O₃. Hydroxylation can occur at various positions on the dimethylheptyl side chain. While mass spectrometry can confirm the addition of a hydroxyl group, determining the exact position of hydroxylation on the alkyl chain often requires further analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. However, based on the principles of cytochrome P450 metabolism, the C7 position is a probable site for hydroxylation.
The mass spectral data for the (+/-)-CP 47,497-C7-Hydroxy metabolite is available in spectral databases such as mzCloud, which indicates that it has been characterized using high-resolution mass spectrometry, specifically with a Q Exactive Orbitrap instrument.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and characteristic product ions of the CP 47,497-C7-hydroxy metabolite based on the general fragmentation patterns of hydroxylated synthetic cannabinoids. It is important to note that the specific m/z values may vary slightly depending on the mass spectrometer and experimental conditions.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Putative Fragment Structure |
| CP 47,497-C7-Hydroxy Metabolite | 335.2581 | 317.2475 | 299.2369 | 193.1223 | [M+H-H₂O]⁺ |
| [M+H-2H₂O]⁺ | |||||
| Cleavage of cyclohexyl ring |
Experimental Protocols
This section details the methodologies for the key experiments involved in the analysis of the CP 47,497-C7-hydroxy metabolite.
In Vitro Metabolism of CP 47,497 in Human Liver Microsomes
Objective: To generate hydroxylated metabolites of CP 47,497 for mass spectrometric analysis.
Materials:
-
CP 47,497
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
Prepare a stock solution of CP 47,497 in a suitable organic solvent (e.g., methanol).
-
In a microcentrifuge tube, combine human liver microsomes, the NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the CP 47,497 stock solution to the mixture.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of CP 47,497-C7-Hydroxy Metabolite
Objective: To separate and detect the CP 47,497-C7-hydroxy metabolite and characterize its fragmentation pattern.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument and analyte to achieve characteristic fragmentation. A range of collision energies (e.g., 10-40 eV) should be tested.
-
Scan Mode: Product ion scan or multiple reaction monitoring (MRM)
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of CP 47,497-C7-Hydroxy Metabolite.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of CP 47,497-C7-Hydroxy Metabolite.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of CP 47,497-C7-Hydroxy Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 47,497 is a potent synthetic agonist of the cannabinoid receptors CB1 and CB2.[1] Its consumption leads to a variety of physiological and psychoactive effects mediated by the activation of these G protein-coupled receptors (GPCRs). The in vivo activity of CP 47,497 is influenced by its metabolic fate, with hydroxylation being a primary metabolic pathway.[2][3] This application note provides detailed protocols for cell-based assays to characterize the activity of the CP 47,497-C7-hydroxy metabolite at cannabinoid receptors.
Understanding the pharmacological profile of this metabolite is crucial for a comprehensive assessment of the parent compound's overall activity and duration of action. The following sections detail experimental protocols for three key functional assays: cAMP modulation, β-arrestin recruitment, and GTPγS binding. These assays provide quantitative measures of a ligand's potency and efficacy in activating cannabinoid receptor signaling pathways.
Cannabinoid Receptor Signaling Pathways
Activation of cannabinoid receptors, such as CB1 and CB2, by an agonist like CP 47,497 or its metabolites initiates a cascade of intracellular signaling events. These receptors are primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4][5] The dissociated Gβγ subunits can also modulate other effectors, including ion channels. Furthermore, agonist-bound receptors can trigger a G protein-independent signaling pathway by recruiting β-arrestins, which mediate receptor desensitization, internalization, and downstream signaling.[6]
References
- 1. Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of (+/-)-CP 47,497 and its Metabolites in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-CP 47,497 is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid type 1 (CB1) receptor.[1] Its use in "Spice" and other herbal mixtures has made it a compound of interest in forensic and pharmacological research.[1] The metabolism of (+/-)-CP 47,497 is a key area of investigation for understanding its full pharmacological and toxicological profile. While the specific research use of the (+/-)-CP 47,497-C7-Hydroxy metabolite is not extensively documented in publicly available literature, this document provides an overview of the parent compound, its known metabolic pathways, and general protocols for the characterization of its metabolites, which can be applied to the C7-hydroxy metabolite should it become available as a research tool.
Introduction to (+/-)-CP 47,497
(+/-)-CP 47,497 is a non-classical cannabinoid, meaning its structure differs from the traditional dibenzopyran structure of THC. It exhibits high affinity for the CB1 receptor, leading to psychoactive effects similar to those of cannabis. As a research tool, (+/-)-CP 47,497 is used to investigate the endocannabinoid system, study structure-activity relationships of cannabinoid ligands, and as a reference standard in forensic analysis.
Metabolism of (+/-)-CP 47,497
Table 1: Known Metabolites of (+/-)-CP 47,497 Identified in Human Liver Microsomes [1]
| Metabolite Class | Specific Metabolites Identified | Metabolic Pathway |
| Mono-oxygenated | M1, M4 | Oxygenation |
| Mono-hydroxylated | M3, M5, M6, M7, M8 | Hydroxylation |
| Di-oxygenated | M2 | Oxygenation |
Note: The exact positions of hydroxylation for metabolites M3, M5, M6, M7, and M8 are not specified in the cited literature, but they represent potential targets for further investigation, including the C7 position of the dimethylheptyl side chain.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of (+/-)-CP 47,497 and its metabolites.
Protocol for In Vitro Metabolism of (+/-)-CP 47,497 using Human Liver Microsomes
This protocol is designed to identify the metabolites of (+/-)-CP 47,497 generated by human liver enzymes.
Materials:
-
(+/-)-CP 47,497
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate Reaction: Add (+/-)-CP 47,497 to the mixture to initiate the metabolic reaction. The final concentration of the substrate should be optimized based on preliminary experiments.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate the proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to identify and characterize the metabolites.
Protocol for Cannabinoid Receptor Binding Assay
This protocol is a general method to determine the binding affinity (Ki) of a compound, such as the this compound, for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add the radioligand to each well at a concentration near its Kd.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway and Metabolism
Caption: Metabolic pathway of (+/-)-CP 47,497.
Experimental Workflow
Caption: Experimental workflow for metabolite analysis.
Conclusion
The this compound is a potential product of the phase I metabolism of the parent compound. While its specific role as a research tool is not yet well-defined in the literature, the protocols and information provided herein offer a framework for its investigation. Further research is needed to synthesize this metabolite, characterize its pharmacological properties, and explore its potential applications in cannabinoid research. The use of such metabolites as analytical standards is crucial for forensic identification and for a comprehensive understanding of the in vivo effects of synthetic cannabinoids.
References
Application Note: Forensic Identification of CP 47,497 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP 47,497 is a potent synthetic cannabinoid, belonging to the cyclohexylphenol family, that acts as a cannabinoid receptor type 1 (CB1) agonist.[1] It was one of the first synthetic cannabinoids identified in herbal smoking mixtures, commonly known as "Spice" or "K2". Due to its psychoactive effects and potential for abuse, its detection is a critical task in forensic toxicology. Like many synthetic cannabinoids, CP 47,497 is extensively metabolized in the body, making the parent compound often undetectable in urine samples.[2] Therefore, forensic identification of CP 47,497 use relies heavily on the detection of its metabolites, which serve as crucial biomarkers of exposure.
This application note provides a comprehensive overview of the metabolic pathways of CP 47,497 and details the analytical protocols for the extraction and identification of its metabolites from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of CP 47,497
The metabolism of CP 47,497 primarily occurs in the liver through Phase I reactions. In vitro studies using human liver microsomes have shown that the main metabolic routes are hydroxylation and oxygenation of the parent molecule.[1] These reactions result in the formation of several metabolites, including mono-oxygenated, mono-hydroxylated, and di-oxygenated products. The detection of these specific metabolites provides strong evidence of CP 47,497 consumption.[1]
Caption: Metabolic pathway of CP 47,497 in human liver microsomes.
Quantitative Data
While quantitative data on the specific concentrations of CP 47,497 metabolites in forensic casework is not widely published, validation studies for analytical methods provide crucial data on the limits of detection (LOD) and quantification (LOQ). These values indicate the sensitivity of the methods used to detect these compounds and suggest the concentration ranges that can be expected in biological samples.
Table 1: Method Validation Parameters for CP 47,497 in Urine
| Parameter | Value (ng/mL) | Method | Source |
| Decision Limit (CCα) | 10 | LC-MS/MS | [3] |
| Detection Capability (CCβ) | 20 | LC-MS/MS | [3] |
| Limit of Detection (LOD) | 0.225 - 3.375 | LC-HRMS | [4] |
| Limit of Quantitation (LOQ) | 0.225 - 3.375 | LC-HRMS | [4] |
Table 2: Identified In Vitro Metabolites of CP 47,497
This table lists the metabolites identified following incubation of CP 47,497 with human liver microsomes. These are the primary targets for forensic analysis.[1]
| Metabolite ID | Metabolic Transformation |
| M1, M4 | Mono-oxygenation |
| M3, M5, M6, M7, M8 | Mono-hydroxylation |
| M2 | Di-oxygenation |
Experimental Protocols
Reliable identification of CP 47,497 metabolites requires robust sample preparation to extract the analytes from the complex urine matrix, followed by sensitive and specific detection via LC-MS/MS.
Caption: General workflow for the analysis of CP 47,497 metabolites.
Protocol 1: Urine Sample Preparation
This protocol is designed to cleave glucuronide conjugates and extract the metabolites from urine.
1. Materials:
-
Urine sample
-
Phosphate buffer (0.2 M, pH 6.5)
-
β-glucuronidase enzyme solution
-
Internal standard (e.g., CP 47,497-d11)
-
Methanol
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Nitrogen evaporator
2. Procedure:
-
Pipette 1 mL of the urine sample into a centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 2 mL of phosphate buffer (0.2 M, pH 6.5).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the sample gently and incubate in a water bath at 55-60°C for 1 hour to ensure complete enzymatic hydrolysis.[5][6]
-
After incubation, allow the sample to cool to room temperature and centrifuge at 2,200 x g for 10 minutes.[5]
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[5] b. Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge. c. Wash the cartridge with 3 mL of a methanol-water mixture (e.g., 5% v/v). d. Elute the analytes with 4 mL of methanol.
-
Evaporate the eluant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of CP 47,497 and its metabolites.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XBD-C18, 4.6 x 75 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500 - 650°C.
-
Ionspray Voltage: ~5000 V.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the parent compound and each target metabolite. For CP 47,497 (m/z 331.3), characteristic transitions would be monitored. Metabolites will have m/z values corresponding to the addition of oxygen (+16 Da) or two oxygens (+32 Da).
The forensic identification of CP 47,497 use is reliably achieved through the analysis of its urinary metabolites. Due to extensive biotransformation, hydroxylated and oxygenated metabolites are the primary targets for detection. The protocols outlined in this application note, combining enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, provide a robust and sensitive framework for the confirmation of CP 47,497 exposure in forensic and clinical settings. The use of validated methods with established limits of detection is essential for accurate and defensible results.
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 3. A method for CP 47, 497 a synthetic non-traditional cannabinoid in human urine using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.org.za [scielo.org.za]
- 5. dependencias.pt [dependencias.pt]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Detection of CP 47,497-C7-Hydroxy Metabolite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of detecting the CP 47,497-C7-hydroxy metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting the CP 47,497-C7-hydroxy metabolite?
A1: The primary challenges include the low concentrations of the metabolite in biological samples, potential matrix effects from complex sample types like urine and blood, and the presence of isomeric metabolites that can interfere with accurate quantification. Additionally, the "sticky" nature of cannabinoids can lead to low recovery rates during sample preparation.
Q2: Which analytical techniques are most suitable for detecting the CP 47,497-C7-hydroxy metabolite?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, but typically requires a derivatization step to improve the volatility and thermal stability of the hydroxylated metabolite.
Q3: What is the main metabolic pathway for CP 47,497?
A3: The primary metabolic pathway for CP 47,497 involves hydroxylation and oxygenation.[3][4] In vitro studies with human liver microsomes have identified several mono-hydroxylated and mono-oxygenated metabolites, including the C7-hydroxy metabolite.[3][4]
Q4: Why is derivatization necessary for GC-MS analysis of the CP 47,497-C7-hydroxy metabolite?
A4: Derivatization is crucial for GC-MS analysis to make the polar hydroxyl group of the metabolite more volatile and thermally stable. This process prevents degradation in the hot GC inlet and improves chromatographic peak shape, leading to better sensitivity and reproducibility.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: To minimize matrix effects, it is essential to have a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds. Using a matrix-matched calibration curve and stable isotope-labeled internal standards can also help to compensate for any remaining matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of the CP 47,497-C7-hydroxy metabolite.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from Matrix | - Ensure the pH of the sample is optimized for the extraction method. For SPE, ensure the cartridge is properly conditioned and equilibrated. - Consider using a different SPE sorbent or a liquid-liquid extraction (LLE) protocol with a different solvent system. |
| Analyte Adsorption to Labware | - Use silanized glassware or polypropylene tubes to minimize adsorption of the "sticky" cannabinoid metabolite. |
| Incomplete Elution from SPE Cartridge | - Increase the volume or the elution strength of the solvent. Ensure the elution solvent is appropriate for the chosen SPE sorbent and the analyte. |
| Analyte Degradation | - Store samples and extracts at appropriate low temperatures and protect from light to prevent degradation. |
Poor Peak Shape in Chromatography
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions (LC-MS/MS) | - Optimize the mobile phase composition and gradient to improve peak shape. - Ensure the analytical column is not overloaded. |
| Incomplete Derivatization (GC-MS) | - Optimize the derivatization reaction time, temperature, and reagent concentration. - Ensure the sample extract is completely dry before adding the derivatization reagent. |
| Active Sites in the GC Inlet or Column | - Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for trace analysis. |
Low Sensitivity/High Limit of Detection (LOD)
| Potential Cause | Troubleshooting Steps |
| Ion Suppression (LC-MS/MS) | - Improve sample cleanup to remove co-eluting matrix components. - Adjust chromatographic conditions to separate the analyte from the interfering compounds. - Use a stable isotope-labeled internal standard. |
| Suboptimal Mass Spectrometer Parameters | - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). - Optimize the collision energy for the specific MRM transitions of the analyte and internal standard. |
| Insufficient Sample Concentration | - Increase the initial sample volume if possible. - Concentrate the final extract to a smaller volume before injection. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for the CP 47,497-C7-hydroxy metabolite and its parent compound using validated analytical methods.
Table 1: LC-MS/MS Detection Limits in Urine
| Analyte | Method | LLOQ/CCβ (ng/mL) | ULOQ (ng/mL) | Reference |
| CP 47,497-C7 | LC-MS/MS | 0.1 - 1.0 | 50 - 100 | [1] |
| CP 47,497 | LC-MS/MS | 0.02 (CCβ) | - | [2] |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, CCβ: Detection Capability
Table 2: LC-HRMS Detection Limits in Biological Samples
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| (±)-CP 47,497 | Whole Blood | 0.675 - 3.375 | 0.675 - 3.375 | [5] |
| (±)-CP 47,497 | Urine | 0.225 - 3.375 | 0.225 - 3.375 | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a validated method for the analysis of synthetic cannabinoids and their metabolites in urine.[5]
-
Sample Hydrolysis: To 1 mL of urine, add a solution of β-glucuronidase to deconjugate the metabolites. Incubate the sample according to the enzyme manufacturer's instructions.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then water through the cartridge.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for derivatization for GC-MS analysis.
Analytical Method: LC-MS/MS
This protocol is based on a validated method for the quantification of multiple synthetic cannabinoids and their metabolites.[1]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 or biphenyl column is suitable for the separation of cannabinoid metabolites.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. For CP 47,497 and its metabolites, negative ionization mode is often used.[1][5]
-
MRM Transitions: At least two MRM transitions should be monitored for each analyte for confident identification and quantification.
Visualizations
Caption: Experimental workflow for the analysis of CP 47,497-C7-hydroxy metabolite in urine.
References
- 1. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for CP 47, 497 a synthetic non-traditional cannabinoid in human urine using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of In Vitro Metabolites of CP 47,497, a Synthetic Cannabinoid, in Human Liver Microsomes by LC-MS/MS | Office of Justice Programs [ojp.gov]
- 5. scielo.org.za [scielo.org.za]
Technical Support Center: Optimization of LC Gradient for Synthetic Cannabinoid Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquid chromatography (LC) gradients for the analysis of synthetic cannabinoid metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatographic peaks are tailing. What are the common causes and solutions?
A1: Peak tailing is a common issue in the LC analysis of synthetic cannabinoid metabolites and can compromise resolution and quantification.[1][2]
-
Chemical Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[2]
-
Solution: Use an end-capped column or a column with a different stationary phase chemistry (e.g., biphenyl) which can offer different selectivity.[3] Consider adding a small amount of a competitive base to the mobile phase or using a mobile phase with a lower pH to suppress silanol ionization.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of analytes, causing poor peak shape.
-
Solution: Adjust the mobile phase pH to ensure the analytes are in a neutral state. A buffer concentration of 5-10 mM is typically sufficient for reversed-phase separations.[1]
-
-
-
Physical Causes:
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Blocked Column Frit: Particulates from the sample or system can block the inlet frit, distorting the peak shape.[1]
-
Solution: Reverse-flush the column to dislodge particulates. Filtering samples prior to injection is a crucial preventative measure.[4]
-
-
Q2: I am observing peak fronting. What could be the issue?
A2: Peak fronting is less common than tailing but can indicate specific problems.
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting.
-
Solution: Reduce the injection volume or the sample concentration. If the peak shape improves upon dilution, mass overload is the likely cause.[5]
-
-
Catastrophic Column Failure: This can result from operating the column outside its recommended pH or temperature limits, leading to channeling within the packed bed.[1]
-
Solution: Replace the column and ensure the method conditions are within the column's specifications.[1]
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[4]
-
Q3: How can I improve the separation of isomeric synthetic cannabinoid metabolites?
A3: The structural similarity of isomers makes their separation challenging, often requiring careful method optimization.[6][7]
-
Column Selection: The choice of stationary phase is critical.
-
Mobile Phase Optimization:
-
Gradient Optimization:
-
Solution: Employ a shallower gradient to increase the separation window for closely eluting isomers.
-
-
Two-Dimensional LC (2D-LC): For highly complex mixtures or co-eluting isomers, 2D-LC can provide a significant increase in peak capacity and resolution.[6][9]
Q4: I'm seeing split peaks in my chromatogram. What is the likely cause?
A4: Split peaks can arise from either co-elution of closely related compounds or physical issues within the LC system.[5]
-
Co-elution: If only some peaks are split, it may indicate the presence of two distinct but poorly resolved analytes.[5]
-
Solution: Adjusting the mobile phase composition, gradient slope, or column chemistry can improve separation.
-
-
Physical Problems: If all peaks are split, a physical issue is more likely.
-
Solution: Check for a partially blocked column inlet frit or a void in the column packing.[5] Ensure that tubing and fittings are properly connected and not creating extra-column volume.
-
Data Presentation
Table 1: Example LC Gradient Conditions for Synthetic Cannabinoid Metabolite Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm)[10] | Biphenyl (e.g., 2.1 x 100 mm, 2.7 µm)[3] | PFP (Pentafluorophenyl) (e.g., 2.1 x 100 mm, 2.6 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in Water[10] | Water with 2 mM ammonium formate and 0.1% formic acid[8] | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[10] | Methanol with 2 mM ammonium formate and 0.1% formic acid[8] | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.6 mL/min[3] | 0.5 mL/min |
| Gradient | 5-95% B in 10 min | 25-95% B in 5 min[3] | 30-100% B in 8 min |
| Column Temp. | 40 °C | 30 °C[3] | 45 °C[12] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Urine Samples
This protocol outlines a general procedure for the extraction of synthetic cannabinoid metabolites from urine samples prior to LC-MS/MS analysis.
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a β-glucuronidase solution to deconjugate the metabolites. Incubate the mixture, for example, at 60°C for 3 hours.[11]
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed sample with a buffer.
-
Add an organic extraction solvent (e.g., a mixture of 1-chlorobutane and isopropanol).[13]
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.[10]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC system.
Protocol 2: LC Gradient Optimization Strategy
This protocol provides a systematic approach to optimizing the LC gradient for the separation of a complex mixture of synthetic cannabinoid metabolites.
-
Initial Scouting Gradient: Begin with a broad, fast gradient (e.g., 5-95% organic phase in 10 minutes) to elute all compounds and determine their approximate retention times.
-
Gradient Slope Adjustment: Based on the scouting run, if peaks are clustered together, decrease the gradient slope (i.e., increase the gradient duration) in the region where the target analytes elute to improve resolution.
-
Isocratic Hold: For critical pairs of isomers that are difficult to separate, an isocratic hold at an intermediate mobile phase composition can be introduced to maximize resolution.
-
Mobile Phase Composition: If resolution is still insufficient, evaluate the effect of changing the organic modifier (e.g., from acetonitrile to methanol) or the aqueous phase additives (e.g., formic acid, ammonium formate, or different buffers).
-
Flow Rate and Temperature: Fine-tune the separation by adjusting the flow rate and column temperature. Lower flow rates can sometimes improve resolution, while higher temperatures can decrease viscosity and improve peak shape, but may also alter selectivity.
Visualizations
Caption: Experimental workflow for synthetic cannabinoid metabolite analysis.
Caption: Troubleshooting logic for common peak shape issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 4. halocolumns.com [halocolumns.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of CP 47,497-C7-Hydroxy Metabolite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of CP 47,497-C7-Hydroxy metabolite, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for cannabinoid metabolites like CP 47,497-C7-Hydroxy?
A1: The most common causes of poor peak shape, such as tailing or fronting, for cannabinoid metabolites are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample solvent. Specifically for basic compounds like some cannabinoid metabolites, interactions with residual silanols on silica-based columns can lead to significant peak tailing.
Q2: What type of analytical column is recommended for the analysis of CP 47,497-C7-Hydroxy metabolite?
A2: A C18 reversed-phase column is the most commonly used and recommended stationary phase for the analysis of synthetic cannabinoids and their metabolites.[1] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems coupled with mass spectrometry (MS) are typically employed for detection.
Q3: How does the mobile phase pH affect the peak shape of CP 47,497-C7-Hydroxy metabolite?
A3: Mobile phase pH can significantly impact the peak shape of ionizable compounds. For cannabinoid analysis, using a mobile phase with a low pH, typically containing an additive like 0.1% formic acid, is recommended to suppress the ionization of acidic silanol groups on the column packing material.[1] This minimizes undesirable secondary interactions and improves peak symmetry.
Q4: Can the sample preparation method influence peak shape?
A4: Yes, the sample preparation method is critical. Improperly prepared samples can introduce matrix effects, which may interfere with the chromatography and lead to poor peak shape. It is crucial to use a robust extraction and clean-up procedure to remove interfering substances from the biological matrix.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape for the CP 47,497-C7-Hydroxy metabolite can manifest as peak tailing, fronting, or splitting. This guide provides a systematic approach to identify and resolve these issues.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a mobile phase modifier like 0.1% formic acid or 5-10 mM ammonium formate to the aqueous mobile phase to minimize interactions with free silanols on the column.[2] |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol), or if contamination is severe, replace the column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is sufficiently low (typically between 3 and 4) to keep the analyte in a single protonation state. |
| Metal Contamination | Use a column with high-purity silica or a column specifically designed to reduce metal-analyte interactions. |
Problem: Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is broader than the latter half.
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
| Low Temperature | Increase the column temperature to improve mass transfer kinetics. A typical starting point is 40°C. |
Problem: Split Peaks
Split peaks can indicate a problem with the column or the sample introduction process.
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column. |
| Column Bed Void or Channeling | This often indicates a damaged column that needs to be replaced. |
| Injector Malfunction | Inspect the injector for leaks or blockages. Ensure the injection needle is properly seated. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase to ensure proper focusing at the head of the column. |
Experimental Protocols
Recommended LC-MS/MS Method for CP 47,497-C7-Hydroxy Metabolite
This protocol provides a starting point for the analysis of CP 47,497-C7-Hydroxy metabolite in biological matrices. Optimization may be required based on the specific instrumentation and sample type.
Sample Preparation (from Urine)
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Proceed with liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up.
-
LLE: Extract with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
SPE: Use a C18 or mixed-mode cation exchange cartridge.
-
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
Chromatographic Conditions
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for CP 47,497-C7-Hydroxy metabolite and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Experimental Workflow for Metabolite Analysis
Caption: Overview of the experimental workflow for metabolite analysis.
References
Technical Support Center: Stability of Cannabinoid Metabolites in Biological Samples
Welcome to the technical support center. This resource provides guidance on the stability of cannabinoid metabolites, with a focus on hydroxylated metabolites similar to (+/-)-CP 47,497-C7-Hydroxy, in various biological samples. The information provided is based on general findings for synthetic cannabinoids and their metabolites and should serve as a guide for your specific experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ensuring the stability of cannabinoid metabolites in biological samples?
A1: For long-term stability of synthetic cannabinoid metabolites in biological matrices such as blood, plasma, and urine, it is highly recommended to store samples at or below -20°C.[1][2][3][4][5] Studies have consistently shown that frozen conditions preserve the integrity of these compounds over extended periods, ranging from several months to years.[3][5] For short-term storage, refrigeration at 4°C may be acceptable for a few days, but significant degradation can occur at room temperature.[3][4][6]
Q2: How do different biological matrices affect the stability of cannabinoid metabolites?
A2: Synthetic cannabinoid metabolites are generally more stable in urine than in whole blood or plasma.[5][6] The complex enzymatic and chemical environment of blood can lead to more rapid degradation of analytes compared to the relatively inert nature of urine.
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of the metabolite occurs?
A3: It is best to minimize freeze-thaw cycles. While some synthetic cannabinoids have shown stability through a limited number of cycles (e.g., three cycles), this can vary significantly between compounds.[1][2] Repeated freezing and thawing can lead to a decrease in the concentration of the analyte.[3] It is advisable to aliquot samples into smaller volumes for individual experiments to avoid repeated thawing of the entire sample.
Q4: Does the type of storage container affect the stability of the metabolite?
A4: Yes, the container material can influence analyte stability. Some studies suggest that storing samples in glass vials may lead to better preservation compared to certain plastic containers, where analytes can adsorb to the surface, leading to an apparent decrease in concentration.[3]
Q5: What is the primary metabolic pathway for CP 47,497?
A5: In vitro studies with human liver microsomes have shown that the primary metabolic pathways for CP 47,497 are hydroxylation and oxygenation.[7][8] This indicates that hydroxylated metabolites, such as the C7-hydroxy metabolite, are significant products of its metabolism.
Troubleshooting Guides
Issue 1: Rapid degradation of the metabolite in blood/plasma samples stored at 4°C.
-
Possible Cause: Blood and plasma contain active enzymes that can degrade the metabolite. Storage at 4°C may not be sufficient to inhibit this enzymatic activity completely.
-
Solution:
Issue 2: Inconsistent quantification results from the same sample across different days.
-
Possible Cause: This could be due to degradation from repeated freeze-thaw cycles. Each time the sample is thawed for analysis, the metabolite may degrade further.
-
Solution:
-
Prepare single-use aliquots of your samples before the initial freezing. This allows you to thaw a fresh aliquot for each experiment, ensuring consistency.
-
If aliquoting is not possible, minimize the time the sample spends at room temperature during handling.
-
Issue 3: Low recovery of the metabolite after extraction from the biological matrix.
-
Possible Cause: The metabolite may be adsorbing to the surface of the storage container, especially if using certain types of plastic tubes.
-
Solution:
-
Consider using silanized glass vials for long-term storage to minimize surface adsorption.
-
During your method validation, evaluate the recovery from different container types to select the most appropriate one for your analyte.
-
Quantitative Data Summary
Table 1: General Long-Term Stability of Synthetic Cannabinoids in Different Matrices and Temperatures
| Matrix | Temperature | Duration | Stability |
| Whole Blood | -20°C | 12 weeks | Stable for most compounds[4] |
| Whole Blood | 4°C | 12 weeks | Significant degradation for some compounds[4] |
| Whole Blood | 22°C (Room Temp) | 12 weeks | Significant degradation for some compounds[4] |
| Serum | -20°C | > 1 month | Stable for the majority of compounds[1][2] |
| Serum | 4°C | < 1 month | Worse stability compared to -20°C[1][2] |
| Serum | 20°C (Room Temp) | < 1 month | Worse stability compared to -20°C[1][2] |
| Urine | -20°C / -30°C | 14 days to 168 days | Generally stable[5][6] |
| Urine | 4°C | 14 days | Generally stable[5] |
Table 2: Effect of Freeze-Thaw Cycles on Synthetic Cannabinoids in Serum
| Compound Class | Number of Cycles | Concentration Change |
| Various Synthetic Cannabinoids | 3 cycles at -20°C | Good stability for most, but some showed <90% peak area[1][2] |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of a Cannabinoid Metabolite in Plasma
-
Sample Preparation:
-
Spike a pool of blank human plasma with a known concentration of the (+/-)-CP 47,497-C7-Hydroxy metabolite standard.
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations.
-
Divide the spiked plasma into multiple single-use aliquots for each concentration level.
-
-
Baseline Analysis (Cycle 0):
-
Immediately after preparation, thaw three aliquots of each QC level and analyze them using a validated LC-MS/MS method.
-
The average concentration from this analysis will serve as the baseline (100% stability).
-
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -20°C for at least 24 hours.
-
Cycle 1: Remove three aliquots of each QC level from the freezer, allow them to thaw completely at room temperature, and then refreeze them at -20°C for at least 12-24 hours.
-
Cycle 2 & 3: Repeat the thaw-refreeze process for the desired number of cycles.
-
-
Analysis after Freeze-Thaw:
-
After the final freeze-thaw cycle, thaw the designated aliquots and analyze them using the same LC-MS/MS method used for the baseline.
-
-
Data Analysis:
-
Calculate the mean concentration of the metabolite for each QC level after the freeze-thaw cycles.
-
Compare the mean concentrations to the baseline concentrations to determine the percentage of degradation. The metabolite is considered stable if the mean concentration is within ±15% of the baseline.
-
Visualizations
Caption: Experimental workflow for assessing metabolite stability.
Caption: Generalized cannabinoid receptor signaling pathway.
References
- 1. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 7. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of In Vitro Metabolites of CP 47,497, a Synthetic Cannabinoid, in Human Liver Microsomes by LC-MS/MS | Office of Justice Programs [ojp.gov]
Technical Support Center: CP 47,497-C7-Hydroxy Metabolite Analysis
Welcome to the technical support center for the analysis of CP 47,497-C7-Hydroxy metabolite. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing CP 47,497-C7-Hydroxy metabolite?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, CP 47,497-C7-Hydroxy metabolite, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[3][4] Given that biological matrices like plasma, urine, and tissue are complex, they contain numerous endogenous components that can interfere with the ionization of the metabolite.[5]
Q2: What are the common causes of ion suppression for this metabolite?
A2: The primary causes of ion suppression for CP 47,497-C7-Hydroxy metabolite are matrix effects originating from the biological sample.[3] These include, but are not limited to:
-
Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression.[5][6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering analyte ionization.
-
Endogenous Metabolites: Co-eluting small molecules from the biological matrix can compete with the target analyte for ionization.[5]
-
Proteins: Although typically removed during sample preparation, residual proteins can still contribute to ion source contamination and suppression.[5]
Q3: How can I detect and quantify ion suppression in my assay?
A3: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the CP 47,497-C7-Hydroxy metabolite standard into the mass spectrometer's ion source while a blank matrix extract is injected into the LC system.[7][8] A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
-
Post-Extraction Spike Analysis: This quantitative method compares the peak area of the metabolite spiked into a pre-extracted blank matrix sample with the peak area of the metabolite in a clean solvent.[7][9] The percentage of ion suppression can be calculated from this comparison.
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to troubleshooting and mitigating ion suppression during the analysis of CP 47,497-C7-Hydroxy metabolite.
Problem 1: Low signal intensity or poor sensitivity for CP 47,497-C7-Hydroxy metabolite.
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[2] Use a sorbent that retains the analyte while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): This method can also be effective in separating the analyte from matrix components based on their differential solubility in immiscible solvents.[10]
-
Protein Precipitation (PPT): While a simpler method, it is often less clean than SPE or LLE and may leave behind other interfering substances like phospholipids.[3]
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution profile that separates the CP 47,497-C7-Hydroxy metabolite from the regions where major matrix components elute.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, biphenyl) to achieve better separation from interfering peaks.[11]
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[1]
-
-
Adjust Mass Spectrometry Parameters:
-
Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[4]
-
Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to enhance the signal of the target analyte.
-
Problem 2: Inconsistent and irreproducible quantitative results.
Possible Cause: Variable ion suppression across different samples or batches.
Solutions:
-
Implement an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for CP 47,497-C7-Hydroxy metabolite is the most effective way to compensate for variable matrix effects.[12] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed.[2] This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. It can be a powerful tool for overcoming matrix effects when a suitable blank matrix is not available.[10]
Data Presentation
The following table summarizes quantitative data on matrix effects observed for the parent compound, CP 47,497, in mouse brain tissue, which can be indicative of the behavior of its hydroxylated metabolite. Significant ion suppression was observed, highlighting the importance of the mitigation strategies discussed.
Table 1: Matrix Effects for CP 47,497 in Mouse Brain Homogenate [3]
| Analyte | Concentration (ng/g) | Matrix Effect (%) |
| CP 47,497 | 60 | 69 |
| CP 47,497 | 300 | 32 |
| CP 47,497 | 1600 | 35 |
Matrix Effect (%) was calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100. A higher percentage indicates greater ion suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of CP 47,497-C7-Hydroxy metabolite into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using the intended sample preparation method. Spike the analytical standard into the final, dried, and reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike the analytical standard into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
A ME value significantly different from 100% indicates ion enhancement (>100%) or suppression (<100%).
-
Protocol 2: Example LC-MS/MS Parameters for CP 47,497 Analysis[3]
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax Eclipse XBD-C18 (4.6 × 75 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with water/acetonitrile (20:80 v/v) containing 0.1 mM ammonium formate.
-
Flow Rate: 0.5 mL/min
-
MS System: Applied Biosystems API 4000 triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Ionspray Voltage: 5,000 V
-
Source Temperature: 650°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Signaling Pathway
CP 47,497 and its metabolites are potent agonists of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR).[13] Activation of CB1 initiates a cascade of intracellular signaling events.
Caption: CB1 Receptor Signaling Pathway for CP 47,497-C7-Hydroxy Metabolite.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of CP 47,497-C7-Hydroxy metabolite, from sample collection to data analysis, incorporating steps to mitigate ion suppression.
Caption: General experimental workflow for CP 47,497-C7-Hydroxy metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Identification and Quantification of CP-47,497, CP-47,497-C8 and JWH-250 in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adduct Formation in Mass Spectrometry of CP 47,497 Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adduct formation during the mass spectrometry analysis of CP 47,497 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of CP 47,497 observed in mass spectrometry?
A1: In vitro studies using human liver microsomes have identified several metabolites of CP 47,497. The primary metabolic pathways involve hydroxylation and oxygenation of the parent compound. Common metabolites include mono-hydroxylated, di-hydroxylated, and carboxylated derivatives. These metabolites are often targeted in analytical methods to confirm exposure to CP 47,497.[1]
Q2: What are adduct ions in the context of LC-MS analysis of CP 47,497 metabolites?
A2: Adduct ions are formed when the target analyte molecule associates with other ions present in the electrospray ionization (ESI) source. In the positive ion mode, common adducts for CP 47,497 and its metabolites include protonated molecules [M+H]+, as well as sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+ adducts. The formation of these adducts can complicate data interpretation by splitting the signal of a single analyte into multiple peaks.
Q3: What factors influence the formation of different adducts?
A3: Several factors can influence the type and intensity of adducts observed in the mass spectrum. These include:
-
Mobile Phase Composition: The presence of additives like formic acid, acetic acid, ammonium formate, or ammonium acetate can significantly impact adduct formation. The choice of organic solvent (e.g., methanol vs. acetonitrile) can also play a role.
-
Sample Matrix: The presence of salts and other endogenous compounds in biological samples (e.g., urine, plasma) can be a major source of adduct-forming ions like sodium and potassium.
-
LC-MS System Contamination: Residual salts in the LC system, tubing, or from glassware can contribute to adduct formation.
-
Ion Source Conditions: Parameters such as source temperature, voltages, and gas flows can influence the ionization process and the relative abundance of different adducts.
Troubleshooting Guide
This guide addresses specific issues related to adduct formation during the mass spectrometry analysis of CP 47,497 metabolites.
Problem 1: I am observing multiple peaks for a single metabolite, making my spectra difficult to interpret.
-
Question: Why am I seeing multiple signals for what should be a single metabolite of CP 47,497? Answer: This is a classic sign of adduct formation. Your target metabolite is likely forming ions with various species in the ESI source, such as protons [M+H]+, sodium [M+Na]+, and potassium [M+K]+. Each of these adducted ions will have a different mass-to-charge ratio (m/z), resulting in multiple peaks in your mass spectrum.
-
Question: How can I confirm that these extra peaks are indeed adducts? Answer: You can confirm the presence of adducts by examining the mass difference between the peaks. For example, a sodium adduct [M+Na]+ will have an m/z that is approximately 21.98 Da higher than the protonated molecule [M+H]+. A potassium adduct [M+K]+ will be approximately 37.95 Da higher. Refer to the table below for common adduct mass differences.
-
Question: What steps can I take to reduce the formation of multiple adducts? Answer:
-
Optimize Mobile Phase: Add a low concentration of formic acid (e.g., 0.1%) to your mobile phase. This will provide a ready source of protons and promote the formation of the [M+H]+ ion, suppressing the formation of other adducts.
-
Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade solvents and high-purity additives to minimize salt contamination.
-
Clean Your System: If you suspect salt buildup, flush your LC system thoroughly with a mixture of organic solvent and high-purity water.
-
Use Ammonium Acetate: In some cases, adding a small amount of ammonium acetate (e.g., 2-5 mM) to the mobile phase can help to form a single, dominant [M+NH4]+ adduct, which can be easier to work with than multiple, less predictable adducts.
-
Problem 2: The intensity of my target metabolite signal is low and inconsistent.
-
Question: Could adduct formation be the cause of my low and variable signal intensity? Answer: Yes. When your analyte of interest forms multiple adducts, the total ion current for that analyte is distributed among these different ionic species. This can lead to a decrease in the intensity of any single adduct, including your target [M+H]+ ion. Inconsistent adduct formation from run to run, often due to slight variations in the sample matrix, can lead to poor reproducibility of your signal.
-
Question: How can I improve the signal intensity and consistency for my CP 47,497 metabolite analysis? Answer:
-
Promote a Single Adduct: As mentioned previously, acidifying the mobile phase with formic acid is a common and effective strategy to promote the formation of the protonated molecule [M+H]+ and consolidate the signal into a single, more intense peak.
-
Sample Preparation: For complex matrices like urine, a thorough sample cleanup is crucial. Use solid-phase extraction (SPE) to remove salts and other matrix components that can contribute to adduct formation and ion suppression.
-
Check for Contamination: Ensure that all glassware and plasticware are thoroughly cleaned to avoid introducing sodium or potassium salts.
-
Quantitative Data: Common Adducts in Positive Ion ESI-MS
The following table summarizes common adducts observed in positive ion electrospray mass spectrometry and their corresponding mass-to-charge (m/z) shifts relative to the neutral molecule (M). This information is critical for identifying adducts in your mass spectra.
| Adduct Ion | Nominal Mass Shift (Da) | Exact Mass Shift (Da) |
| [M+H]+ | +1 | +1.00728 |
| [M+NH4]+ | +18 | +18.03382 |
| [M+Na]+ | +23 | +22.98922 |
| [M+K]+ | +39 | +38.96316 |
| [M+CH3OH+H]+ | +33 | +33.03349 |
| [M+ACN+H]+ | +42 | +42.03382 |
| [M+ACN+Na]+ | +64 | +64.01576 |
| [2M+H]+ | M+1 | M+1.00728 |
| [2M+Na]+ | M+23 | M+22.98922 |
Experimental Protocols
Adapted Protocol: LC-MS/MS Analysis of CP 47,497 Metabolites in Urine
This protocol is adapted from general methods for the analysis of synthetic cannabinoids in urine and should be optimized for your specific instrumentation and target metabolites.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase.
-
Incubate at 60°C for 1 hour to deconjugate the metabolites.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ion Source Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. MRM transitions for the parent compound and expected metabolites should be determined by infusing standards.
Visualizations
Caption: Experimental workflow for the analysis of CP 47,497 metabolites.
Caption: Troubleshooting decision tree for adduct formation in mass spectrometry.
References
Technical Support Center: Synthetic Cannabinoid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic cannabinoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of synthetic cannabinoids, providing practical solutions and preventative measures.
Q1: I'm observing unexpected peaks in my chromatogram, suggesting contamination. What are the common sources of contamination in synthetic cannabinoid analysis?
A1: Contamination can arise from several sources throughout the analytical workflow. The most common sources include:
-
Cross-Contamination: Transfer of analytes between samples. This can occur due to improperly cleaned lab equipment, such as glassware, autosampler needles, and pipette tips.[1][2] It's crucial to implement strict cleaning protocols and use dedicated labware where possible.
-
Carryover in LC-MS/MS Systems: Residual analytes from a high-concentration sample can adsorb to surfaces in the LC system (e.g., injector, column, tubing) and elute in subsequent blank or low-concentration sample injections.[3][4][5]
-
Contaminated Solvents and Reagents: Impurities in solvents, buffers, or derivatizing agents can introduce interfering peaks. Always use high-purity, HPLC, or MS-grade reagents.[6]
-
Environmental Contamination: The laboratory environment itself can be a source of contamination. Dust and other airborne particles can settle into open sample vials or on equipment.[1][6]
-
Sample Handling and Storage: Improper handling can introduce contaminants from gloves or other surfaces. Additionally, using non-silanized glass vials can lead to the adsorption of cannabinoids, causing sample loss and variability.[7]
Q2: How can I troubleshoot and minimize carryover in my LC-MS/MS analysis?
A2: Carryover is a frequent issue, especially with the "sticky" nature of many synthetic cannabinoids.[4] Here’s a systematic approach to troubleshooting and mitigation:
-
Isolate the Source:
-
No-Injection Run: Perform a run without any injection to see if the contamination is from the mobile phase or the MS system itself.[3][8]
-
Blank Injection: Inject a blank solvent to see if the carryover is coming from the autosampler or column. If a peak appears, the autosampler is a likely source.[5]
-
-
Mitigation Strategies:
-
Optimize Needle Wash: Increase the duration and strength of the autosampler needle wash. Use a wash solvent that is stronger than the mobile phase, such as a mixture of isopropanol, acetonitrile, methanol, and water.[3][8]
-
Hardware Maintenance: Regularly clean or replace components prone to contamination, such as the needle seat, rotor seal, and sample loop.[3][5]
-
Gradient Optimization: Ensure your gradient is sufficient to elute all compounds from the column during each run. A steep gradient at the end of the run can help wash off strongly retained compounds.[4]
-
Run Blank Samples: Injecting blank samples after high-concentration samples can help identify and quantify the extent of carryover.[4]
-
Q3: My quantitative results are inconsistent, and I suspect matrix effects. How can I identify and resolve this?
A3: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in complex biological samples like urine, blood, and oral fluid.[9][10]
-
Identification:
-
Post-Extraction Spike: Compare the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a pure solvent. A significant difference indicates a matrix effect.
-
Internal Standards: The use of isotopically labeled internal standards is the most effective way to compensate for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.[11]
-
-
Resolution:
-
Improved Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[12][13]
-
Chromatographic Separation: Optimize your HPLC method to separate the analytes of interest from the matrix components causing the interference. This may involve trying different columns or mobile phase compositions.[7]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of detection.[14]
-
Q4: I am concerned about the stability of my synthetic cannabinoid samples. What are the best practices for sample storage and handling to prevent analyte degradation?
A4: Synthetic cannabinoids can be susceptible to degradation, leading to inaccurate quantification.[9][15] Proper storage and handling are critical.
-
Storage Temperature: For biological samples, especially whole blood, freezing at -20°C is the most effective way to preserve the stability of many synthetic cannabinoids over extended periods.[9][15][16] Refrigeration at 4°C may be suitable for short-term storage, but some compounds can still degrade significantly.[15][16]
-
Container Material: Cannabinoids can adsorb to plastic and glass surfaces. Using silanized glass vials is recommended to prevent sample loss.[7][16]
-
Light Exposure: Protect samples from light, as some cannabinoids are light-sensitive.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can accelerate degradation. Aliquoting samples upon receipt is a good practice.
-
Solvent Choice: For stock solutions and standards, use appropriate organic solvents like methanol or acetonitrile. Be aware that some carboxylate metabolites may degrade in methanol.[17]
Data Presentation: Method Performance Comparison
The following tables summarize quantitative data from various published methods for the analysis of synthetic cannabinoids.
Table 1: Performance of LC-MS/MS Methods for Synthetic Cannabinoid Analysis in Urine
| Analyte(s) | Sample Volume | Extraction Method | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| 11 Synthetic Cannabinoids | 0.4 mL | SPE | 0.01 - 0.1 | 69.90 - 118.39 | 76.7 - 106.1 | [3][13] |
| 29 Synthetic Cannabinoids | Not Specified | Dilute and Shoot | 10 | Not Specified | 0.1 - 52 | [14] |
| 3 Synthetic Cannabinoids | Not Specified | SPE | 0.003 - 0.005 | 92.0 - 106.8 | 93.4 - 118.0 | [10] |
Table 2: Performance of LC-MS/MS Methods for Synthetic Cannabinoid Analysis in Oral Fluid
| Analyte(s) | Sample Volume | Extraction Method | LOQ (ng/mL) | Accuracy (%) | Precision (%) | Reference |
| 19 Synthetic Cannabinoids | 1 mL | Protein Precipitation | 2.5 | 90.5 - 112.5 | 3 - 14.7 | [18] |
| 10 New Psychoactive Substances | Not Specified | Centrifugation & Denaturation | 5 - 50 | 92 - 103 | < 10 (intra-day) | [19] |
Table 3: Performance of GC-MS Method for Synthetic Cannabinoid Analysis in Herbal Blends
| Analyte(s) | Sample Preparation | LOQ (ppb) | RSD (%) at 100 ppb | Reference |
| 17 Synthetic Cannabinoids | Liquid-Liquid Extraction | 1 - 100 | 13 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments in synthetic cannabinoid analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Synthetic Cannabinoids from Urine
This protocol is adapted from a method for the extraction of 11 synthetic cannabinoids from rat urine.[13]
Materials:
-
Oasis HLB SPE Cartridges
-
Urine sample
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 400 µL of urine sample, add 600 µL of acetonitrile and 1 mL of ultrapure water.
-
Vortex the mixture for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Precondition the Oasis HLB SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 6 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a 5% methanol in water solution (v/v).
-
-
Elution:
-
Elute the analytes with 4 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Dry the eluant under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of acetonitrile for LC-MS/MS analysis.
-
Protocol 2: GC-MS Analysis of Synthetic Cannabinoids in Herbal Incense
This protocol outlines a general procedure for the analysis of synthetic cannabinoids in herbal materials.[20][21]
Materials:
-
Herbal sample
-
Methanol
-
Concentrated ammonium hydroxide
-
Methylene chloride/isopropanol (95:5 v/v)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable column (e.g., DB-1 or equivalent)
Procedure:
-
Sample Extraction:
-
Weigh approximately 10 mg of the ground herbal sample into a centrifuge tube.
-
Add 10 mL of methanol and sonicate for 10 minutes.[22]
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction (for cleaner extract):
-
Evaporate the methanol extract to dryness.
-
Reconstitute the residue in a suitable buffer.
-
Add 2 drops of concentrated ammonium hydroxide and 1 mL of methylene chloride/isopropanol (95:5 v/v).
-
Vortex and centrifuge.
-
Collect the bottom organic layer.
-
Repeat the extraction of the aqueous layer.
-
Combine the organic layers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Use an appropriate temperature program to separate the analytes.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification.
-
Visualizations
Troubleshooting Workflow for Carryover in LC-MS/MS
Caption: A decision tree for troubleshooting carryover issues in LC-MS/MS analysis.
General Workflow for Synthetic Cannabinoid Analysis in Biological Samples
Caption: A generalized workflow for the analysis of synthetic cannabinoids in biological matrices.
References
- 1. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. Guide to Cannabis Quality Control and Testing [sartorius.com]
- 7. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 8. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 9. shareok.org [shareok.org]
- 10. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. unitedchem.com [unitedchem.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Extraction Recovery of Hydroxylated Cannabinoid Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of hydroxylated cannabinoid metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my hydroxylated cannabinoid metabolites consistently low?
A1: Low recovery can stem from several factors. A primary reason is the incomplete hydrolysis of glucuronide conjugates, the form in which many metabolites are excreted.[1] Additionally, the choice of extraction solvent and pH are critical; using a solvent system that is not optimized for the polarity of hydroxylated metabolites can lead to poor recovery.[2][3] Matrix effects from complex biological samples like plasma or urine can also suppress the analytical signal, leading to apparently low recovery.[3][4]
Q2: What is the most effective method for hydrolyzing glucuronide-conjugated cannabinoid metabolites?
A2: Both enzymatic and alkaline hydrolysis are used to cleave the glucuronide group from the metabolite. While enzymatic hydrolysis (using β-glucuronidase) is common, it can be time-consuming.[1] Alkaline hydrolysis can be faster, but a dual or tandem approach combining both enzymatic and alkaline hydrolysis has been shown to achieve maximum hydrolysis efficiency, close to 100%, for both urine and plasma matrices.[5][6]
Q3: How does pH affect the extraction of hydroxylated cannabinoid metabolites?
A3: The pH of the sample and extraction solvent is a critical parameter.[2][7] For acidic metabolites like 11-nor-9-carboxy-Δ⁹-THC (THC-COOH), adjusting the pH prior to liquid-liquid extraction (LLE) is crucial for efficient partitioning into the organic phase.[2] For instance, a pH-controlled aqueous leaching method has been developed where high pH (around 12 and above) can effectively solubilize acidic cannabinoids.[8][9][10] However, the optimal pH can vary depending on the specific metabolite and the extraction technique employed.
Q4: Which solvents are recommended for extracting hydroxylated cannabinoid metabolites?
A4: The choice of solvent depends on the extraction method and the specific metabolites of interest. Polar solvents are generally better suited for extracting the more polar hydroxylated metabolites.[2] Mixtures of polar and non-polar solvents, such as hexane and ethyl acetate, are often used to find a compromise for extracting a range of cannabinoids with varying polarities.[3] For example, a 5:1 ratio of hexane to methyl tert-butyl ether (MtBE) was found to be a good compromise for extracting both lipophilic cannabinoids and their more polar hydroxy metabolites.[3] Ethanol is also a versatile and effective solvent for extracting a wide range of cannabinoids.[11][12][13][14]
Q5: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex biological matrices.[3][4] To mitigate these effects, thorough sample clean-up is essential. Solid-phase extraction (SPE) is generally more effective at removing interferences than liquid-liquid extraction (LLE).[2] The use of a strong anion exchange sorbent in SPE has been shown to be effective in separating the target analytes from interfering matrix components.[15] Additionally, optimizing the chromatographic separation and using deuterated internal standards that co-elute with the analytes can help to compensate for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Hydroxylated Metabolites | Incomplete hydrolysis of glucuronide conjugates. | Implement a dual enzymatic and alkaline hydrolysis step to ensure complete cleavage of the glucuronide moiety.[5][6] |
| Suboptimal solvent polarity. | Use a more polar solvent or a mixture of polar and non-polar solvents optimized for hydroxylated metabolites. Consider ethanol or a hexane/ethyl acetate mixture.[2][3][16] | |
| Incorrect pH during extraction. | Adjust the sample pH to optimize the partitioning of the target metabolites into the extraction solvent. For acidic metabolites, an acidic pH is generally preferred for LLE.[2] | |
| High Signal Suppression (Matrix Effects) | Insufficient sample clean-up. | Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.[2] |
| Co-elution of interfering compounds. | Optimize the liquid chromatography method to achieve better separation of the analytes from matrix components. | |
| Inappropriate internal standard. | Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during extraction and ionization. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including hydrolysis, pH adjustment, and solvent volumes. |
| Variability in SPE cartridge performance. | Use high-quality SPE cartridges from a reliable supplier and ensure proper conditioning and elution steps are followed. | |
| Analyte Degradation | Exposure to high temperatures, light, or air. | Store samples and extracts at low temperatures (ideally -20°C) and in the dark.[11] Avoid excessive heat during solvent evaporation. |
Quantitative Data Summary
Table 1: Comparison of Extraction Solvent Systems and Recovery Rates
| Analyte(s) | Extraction Method | Solvent System | Matrix | Average Recovery (%) | Reference |
| THC, 11-OH-THC, THC-COOH | SPE | Not specified | Plasma | 80.5 - 118.0 (analytical recovery) | [17] |
| THC and metabolites | SPE | Not specified | Whole Blood | Not specified, but effective for low levels | [18] |
| Cannabinoids and metabolites | LLE | Diethyl ether-ethyl acetate (1:1, v/v) | Dried Urine Spots | ~100 | [16] |
| THC, 11-OH-THC, THC-COOH | SPE (Oasis PRiME HLB) | Not specified | Plasma | >85 | [19] |
| Natural Cannabinoids | SPE (Styre Screen® HLB) | Not specified | Urine | >90 | [20] |
| Natural Cannabinoids | SPE (Clean Screen® THC) | ACN:acetone (75:25) for protein precipitation | Blood | >74 | [20] |
Table 2: Impact of Hydrolysis Method on Analyte Recovery
| Analyte | Hydrolysis Method | Matrix | Recovery Efficiency (%) | Reference |
| THC-COOH-glucuronide, THC-glucuronide | Enzyme-alkaline tandem hydrolysis | Urine and Plasma | ~100 | [5] |
| Glucuronidated metabolites | Dual hydrolysis (enzyme/base) | Urine | High efficiency | [6] |
Experimental Protocols
Protocol 1: Dual Enzymatic and Alkaline Hydrolysis for Urine and Plasma
This protocol is adapted from Aizpurua-Olaizola et al. (2017).[5]
-
Sample Preparation: To 1 mL of urine or plasma, add an internal standard.
-
Enzymatic Hydrolysis: Add β-glucuronidase enzyme to the sample. The amount of enzyme may need to be optimized (e.g., 1000-5000 U/mL). Incubate the mixture. The incubation time and temperature should be optimized (e.g., 8-16 hours at 37°C).[1]
-
Alkaline Hydrolysis: After enzymatic hydrolysis, add a strong base (e.g., 10 M NaOH) to the sample and vortex. Incubate for a specified time (e.g., 15-20 minutes).
-
Neutralization: Neutralize the sample by adding an appropriate buffer (e.g., 2 M sodium acetate buffer, pH 4.0).
-
Extraction: Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Protocol 2: Solid-Phase Extraction (SPE) of Cannabinoids from Whole Blood
This protocol is a general guide based on common SPE procedures.[18]
-
Sample Pre-treatment: To 2 mL of whole blood, add an internal standard. Precipitate proteins by adding 4 mL of cold acetonitrile drop-wise while vortexing. Centrifuge the sample and transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8 and strong anion-exchange) with 2 mL of methanol, followed by 2 mL of an appropriate buffer (e.g., 0.1 M sodium acetate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence might include a buffer wash (e.g., 2 mL sodium acetate buffer, pH 6.0) followed by a non-polar solvent wash (e.g., 1 mL hexane). Dry the column under vacuum.
-
Elution: Elute the analytes of interest. A two-step elution can be used to separate neutral and acidic metabolites. For example, elute neutral cannabinoids with a non-polar solvent mixture (e.g., 2 mL of 95:5 hexane:ethyl acetate). Then, elute the acidic and hydroxylated metabolites with a more polar, acidified solvent mixture (e.g., 2 mL of 1% acetic acid in 75:25 hexane:ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the elution fractions to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
Visualizations
References
- 1. Quantification of Δ9-tetrahydrocannabinol in urine as a marker of cannabis abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. Green method for recovery of cannabinoids from Cannabis sativa flowers: pH-controlled aqueous leaching : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. cannabizeu.com [cannabizeu.com]
- 10. WO2021034718A1 - Water-based extraction and purification processes for cannabinoid acids - Google Patents [patents.google.com]
- 11. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rootsciences.com [rootsciences.com]
- 13. alliancechemical.com [alliancechemical.com]
- 14. canatura.com [canatura.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Cannabinoids and Metabolites in Dried Urine Spots (DUS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. waters.com [waters.com]
- 20. unitedchem.com [unitedchem.com]
Technical Support Center: Isomeric Separation of CP 47,497 Hydroxylated Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomeric separation of CP 47,497 hydroxylated metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydroxylated metabolites of CP 47,497?
A1: In vitro studies using human liver microsomes have identified several phase I metabolites of CP 47,497. The main metabolic pathways are hydroxylation and oxygenation. The identified metabolites include five mono-hydroxylated isomers, two mono-oxygenated isomers, and one di-oxygenated metabolite[1]. These hydroxylated isomers are the primary targets for analytical separation.
Q2: What is the most common analytical technique for separating these isomeric metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the separation and identification of synthetic cannabinoid metabolites, including the hydroxylated isomers of CP 47,497[2][3][4][5]. This method offers the high sensitivity and selectivity required to differentiate between structurally similar isomers.
Q3: Why is the separation of CP 47,497 hydroxylated isomers so challenging?
A3: The hydroxylated metabolites of CP 47,497 are positional isomers, meaning they have the same mass but differ in the position of the hydroxyl group on the molecule. This structural similarity results in very close physicochemical properties, leading to co-elution in standard chromatographic systems[6]. Achieving baseline separation requires highly optimized chromatographic conditions.
Q4: What type of HPLC column is best suited for separating these isomers?
A4: While standard C18 columns can be used, columns with alternative selectivities, such as Biphenyl and Phenyl-Hexyl phases, often provide better resolution for positional isomers of synthetic cannabinoids[6][7]. These columns offer different retention mechanisms, such as π-π interactions, which can enhance the separation of aromatic and cyclic compounds. For particularly challenging separations, chiral chromatography columns may also be considered.
Q5: How can I improve the resolution of co-eluting isomeric peaks?
A5: To improve the resolution of co-eluting isomers, you can optimize several chromatographic parameters. This includes adjusting the mobile phase composition (e.g., the ratio of organic solvent to water), modifying the gradient slope, changing the pH of the mobile phase, and lowering the column temperature. Experimenting with different organic modifiers, such as acetonitrile versus methanol, can also alter selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the isomeric separation of CP 47,497 hydroxylated metabolites.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column packing. - Incompatible pH of the mobile phase. - Column overload. | - Use a highly end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if not using MS). - Lower the mobile phase pH with an additive like formic acid to suppress silanol activity. - Reduce the injection volume or sample concentration. |
| Co-elution or Poor Resolution of Isomers | - Inadequate column selectivity. - Non-optimized mobile phase gradient. - Insufficient column efficiency. | - Switch to a column with a different stationary phase (e.g., Biphenyl or Phenyl-Hexyl). - Optimize the gradient program: start with a lower percentage of organic solvent and use a shallower gradient. - Decrease the flow rate to increase the number of theoretical plates. - Lower the column temperature to enhance selectivity. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Column temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature. - Check for loss of stationary phase by monitoring backpressure and peak shape; replace the column if necessary. |
| Low Signal Intensity in MS | - Ion suppression from matrix components. - Inefficient ionization. - Improper MS/MS transition selection. | - Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). |
Experimental Protocols
Sample Preparation from Urine
This protocol describes a general procedure for the extraction of CP 47,497 metabolites from urine samples.
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase to deconjugate the phase II metabolites. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours)[8].
-
Protein Precipitation: After hydrolysis, add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins[8].
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis[9][10][11].
-
LC-MS/MS Analysis
This is a representative LC-MS/MS method for the analysis of CP 47,497 hydroxylated metabolites. Optimization will be required based on the specific isomers of interest and the instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: A high-resolution column such as a Biphenyl or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient is recommended to enhance the separation of isomers. For example:
-
Start at 30-40% B.
-
Linearly increase to 70-80% B over 10-15 minutes.
-
Increase to 95% B to wash the column.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each hydroxylated metabolite. The precursor ion will correspond to the protonated molecule [M+H]+ of the hydroxylated metabolite. Product ions are determined by fragmentation of the parent compound.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Quantitative Data
The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids and their metabolites by LC-MS/MS. Specific values for CP 47,497 hydroxylated metabolites may vary depending on the laboratory and the specific isomer.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoid Metabolites in Urine
| Analyte Class | LOD Range (ng/mL) | LOQ Range (ng/mL) |
| Hydroxylated Metabolites | 0.01 - 1.0 | 0.05 - 2.5 |
| Carboxylated Metabolites | 0.05 - 2.0 | 0.1 - 5.0 |
| Parent Compounds | 0.1 - 5.0 | 0.5 - 10.0 |
| Data compiled from multiple sources on synthetic cannabinoid analysis. |
Table 2: Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Extraction Recovery | 60 - 110% |
| Matrix Effect | < 30% |
| Data compiled from multiple sources on synthetic cannabinoid analysis. |
Visualizations
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantitation of phytocannabinoids and their metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. it.restek.com [it.restek.com]
- 7. kurabiotech.com [kurabiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unitedchem.com [unitedchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of CP 47,497-C7-Hydroxy Metabolite
This guide provides a comprehensive comparison of analytical methodologies for the validation of CP 47,497-C7-Hydroxy metabolite, a key indicator of synthetic cannabinoid use. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Introduction to CP 47,497 and its C7-Hydroxy Metabolite
CP 47,497 is a potent synthetic cannabinoid that has been identified in various herbal smoking mixtures. Due to its high potency and potential for abuse, the detection of its metabolites is crucial in forensic and clinical toxicology. The C7-hydroxy metabolite is one of the major metabolites of CP 47,497, formed through hydroxylation of the C7 position of the dimethylheptyl side chain. Its detection in biological samples, such as urine, serves as a reliable marker of CP 47,497 consumption.
Comparison of Analytical Methods
The primary analytical technique for the detection and quantification of synthetic cannabinoid metabolites, including CP 47,497-C7-Hydroxy, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it the gold standard for this type of analysis. Other techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), have also been employed, though they often require derivatization of the polar metabolites and can be less suitable for thermally labile compounds. Immunoassays can be used for initial screening, but they lack the specificity for individual metabolites and are prone to cross-reactivity.
Performance Data of Analytical Methods
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the analysis of synthetic cannabinoid metabolites, which would be applicable to the CP 47,497-C7-Hydroxy metabolite.
| Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL[1] | 0.5 - 1.0 mg/L | ~5 ng/mL (for parent compounds/metabolite classes)[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL[3] | 0.1 - 2.0 ng/mL[4] | Not typically used for quantification |
| **Linearity (R²) ** | > 0.99 | > 0.99 | N/A |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | N/A |
| Precision (%RSD) | < 15% | < 15% | N/A |
| Specificity | High (can distinguish between isomers) | High (can distinguish between isomers) | Low to Moderate (cross-reactivity is common) |
| Sample Preparation | Dilute-and-shoot, Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) | Derivatization often required, LLE or SPE | Minimal (direct urine analysis) |
| Analysis Time per Sample | 5 - 15 minutes | 10 - 20 minutes | < 10 minutes |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of CP 47,497-C7-Hydroxy Metabolite in Urine
This protocol outlines a typical solid-phase extraction (SPE) procedure for the isolation of the target metabolite from a urine matrix.
Materials:
-
Urine sample
-
β-glucuronidase enzyme
-
Phosphate buffer (pH 6.8)
-
Internal standard (e.g., deuterated CP 47,497-C7-Hydroxy metabolite)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Deionized water
Procedure:
-
To 1 mL of urine, add an internal standard.
-
Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.
-
Incubate the mixture at 50°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a mixture of ethyl acetate and hexane (50:50, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the CP 47,497-C7-Hydroxy metabolite and its internal standard would need to be determined by direct infusion of the analytical standards.
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like CP 47,497 exert their effects by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2. The diagram below illustrates the general signaling pathway initiated by receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 4. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Immunoassay Cross-Reactivity with CP 47,497-C7-Hydroxy Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various immunoassays with the CP 47,497-C7-hydroxy metabolite, a key analyte for detecting the consumption of the synthetic cannabinoid CP 47,497. The findings underscore a significant challenge in forensic and clinical toxicology: the limited detection of older generations of synthetic cannabinoids and their metabolites by contemporary immunoassay screening tests.
Executive Summary
CP 47,497 is a potent synthetic cannabinoid that undergoes extensive metabolism in the body, primarily through hydroxylation. The C7-hydroxy metabolite is one of the expected metabolic products. However, a review of available data from scientific literature and product documentation reveals a consistent lack of significant cross-reactivity of this metabolite with the majority of commercially available synthetic cannabinoid immunoassays. These assays are often designed to detect newer generations of synthetic cannabinoids, such as JWH-018 and its metabolites, leading to potential false-negative results for CP 47,497 consumption. This guide presents the limited available data, details the experimental context, and discusses the implications for drug screening programs.
I. Comparative Analysis of Immunoassay Cross-Reactivity
The available quantitative data on the cross-reactivity of CP 47,497-C7-hydroxy metabolite is sparse. The following table summarizes the findings from a review of published studies and manufacturer's datasheets.
| Immunoassay Kit | Target Analyte(s) | CP 47,497-C7-Hydroxy Metabolite Concentration Tested | Observed Cross-Reactivity | Reference |
| NMS JWH-018 Direct ELISA Kit | JWH-018 N-(5-hydroxypentyl) metabolite | 500 µg/L | Negative | [1] |
| CEDIA UR-144/XLR-11 Assay | UR-144/XLR-11 and their major metabolites | Not explicitly tested. Data available for CP 47,497-C8 homolog (0.03% at 10,000 ng/mL). | Data Not Available | |
| Randox Drugs of Abuse V Immunoassay | Multiple synthetic cannabinoids (primarily JWH-018 and JWH-250 metabolites) | Data Not Available | Data Not Available | |
| Immunalysis HEIA K2 Spice Kit | JWH-018 N-pentanoic acid metabolite | Data Not Available | Data Not Available |
Key Observation: The most direct data point indicates a lack of detection of the CP 47,497-C7-hydroxy metabolite at a high concentration in an ELISA targeting a different class of synthetic cannabinoids. The absence of data for this specific metabolite in the product literature of other major immunoassay kits suggests that it is not a primary target and likely exhibits low to negligible cross-reactivity.
II. Experimental Methodologies
The determination of immunoassay cross-reactivity is a critical component of assay validation. The general protocol involves the analysis of a specific compound (the cross-reactant) in a drug-free matrix and comparing its response to the assay's target analyte.
General Experimental Protocol for Cross-Reactivity Testing:
-
Preparation of Standards: A stock solution of the cross-reactant (e.g., CP 47,497-C7-hydroxy metabolite) is prepared in a suitable solvent, such as methanol or ethanol.
-
Spiking into Matrix: The stock solution is used to spike a drug-free biological matrix (e.g., urine or blood) to achieve a range of known concentrations.
-
Immunoassay Analysis: The spiked samples are then analyzed using the immunoassay according to the manufacturer's instructions. This typically involves the competitive binding of the drug in the sample and a labeled drug conjugate to a limited number of antibody binding sites.
-
Data Analysis: The response of the cross-reactant is compared to the response of the assay's calibrator (the target analyte). The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant that produces the same response) x 100%
A detailed workflow for a typical competitive enzyme-linked immunosorbent assay (ELISA) is illustrated in the diagram below.
Figure 1. General experimental workflow for determining immunoassay cross-reactivity using ELISA.
III. Biological Context: Cannabinoid Receptor Signaling
Synthetic cannabinoids, including CP 47,497 and its metabolites, exert their psychoactive effects by acting as agonists at the cannabinoid receptors, primarily the CB1 receptor found in the central nervous system. Understanding this fundamental biological pathway is crucial for drug development and for interpreting the toxicological effects of these compounds.
Figure 2. Simplified signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.
IV. Implications for Drug Screening and Future Directions
The limited cross-reactivity of immunoassays with the CP 47,497-C7-hydroxy metabolite has significant implications for clinical and forensic toxicology. Screening programs that rely solely on immunoassays are at high risk of failing to detect the use of CP 47,497 and other older-generation synthetic cannabinoids.
Recommendations:
-
Confirmatory Testing: Due to the limitations of immunoassay screening, it is imperative that presumptive positive screens, as well as samples with a clinical suspicion of synthetic cannabinoid use despite a negative immunoassay result, are subjected to confirmatory analysis by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Assay Development: There is a need for the development of broader-spectrum immunoassays that can detect a wider range of synthetic cannabinoids and their metabolites, including those from earlier generations.
-
Metabolite-Specific Assays: The development of immunoassays that specifically target common metabolites of multiple synthetic cannabinoid classes could improve the detection window and the overall efficacy of screening programs.
References
A Comparative Guide to the Metabolism of CP 47,497 Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of the synthetic cannabinoid CP 47,497. The information presented herein is curated from in vitro studies and is intended to support research and drug development efforts. While direct comparative quantitative data across multiple species for CP 47,497 is limited in the current scientific literature, this guide summarizes the established metabolic pathways in humans and discusses the anticipated metabolic fate in other species based on general principles of synthetic cannabinoid metabolism.
Data Presentation: In Vitro Metabolism of CP 47,497 in Human Liver Microsomes
The primary metabolic pathways for CP 47,497 in humans involve hydroxylation and oxygenation, leading to the formation of several phase I metabolites. A study utilizing human liver microsomes identified a total of eight metabolites[1]. The table below summarizes these findings.
| Metabolite ID | Metabolic Reaction | Putative Structure/Modification |
| M1 | Mono-oxygenation | Oxygen added to the cyclohexyl ring |
| M2 | Di-oxygenation | Two oxygen atoms added |
| M3 | Mono-hydroxylation | Hydroxyl group added to the pentyl side chain |
| M4 | Mono-oxygenation | Oxygen added to the pentyl side chain |
| M5 | Mono-hydroxylation | Hydroxyl group added to the cyclohexyl ring |
| M6 | Mono-hydroxylation | Hydroxyl group added to the cyclohexyl ring |
| M7 | Mono-hydroxylation | Hydroxyl group added to the pentyl side chain |
| M8 | Mono-hydroxylation | Hydroxyl group added to the phenolic ring |
Comparative Metabolism in Other Species
Direct in vitro or in vivo metabolic studies of CP 47,497 in common laboratory animal models such as rats and mice are not extensively documented in publicly available research. However, based on the metabolism of other synthetic cannabinoids, it is anticipated that the metabolic pathways in these species would also primarily involve phase I reactions such as hydroxylation and oxidation, catalyzed by cytochrome P450 enzymes[2][3]. Additionally, phase II conjugation reactions, such as glucuronidation, are common for synthetic cannabinoids and their metabolites to facilitate excretion[2]. It is important to note that species-specific differences in the activity and substrate specificity of metabolic enzymes can lead to quantitative and even qualitative differences in the metabolite profiles between humans, rats, and mice[2].
Experimental Protocols
The following protocols are representative of the methodologies used for the in vitro investigation of synthetic cannabinoid metabolism.
In Vitro Metabolism with Liver Microsomes
Objective: To identify the phase I metabolites of a test compound using liver microsomes from different species.
Materials:
-
Test compound (e.g., CP 47,497)
-
Pooled liver microsomes (human, rat, mouse) from a commercial source
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.
LC-MS/MS Analysis for Metabolite Identification
Objective: To separate, detect, and structurally characterize the metabolites of the test compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: A reverse-phase column (e.g., C18) suitable for separating nonpolar compounds.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for synthetic cannabinoids.
-
Scan Mode: Full scan for initial detection of potential metabolites, followed by product ion scans (MS/MS) of the parent compound and suspected metabolites to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Metabolites are identified by comparing the retention times and mass spectra (including parent ion and fragment ions) of the samples with those of the parent compound and, if available, reference standards. The mass shift from the parent compound indicates the type of metabolic modification.
Mandatory Visualization
Caption: Phase I metabolic pathways of CP 47,497 in human liver microsomes.
Caption: General workflow for in vitro metabolism studies of CP 47,497.
References
Pharmacokinetic comparison of CP 47,497 and its C7-hydroxy metabolite
A Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not currently provide a direct, head-to-head pharmacokinetic comparison of CP 47,497 and its C7-hydroxy metabolite. Quantitative pharmacokinetic parameters such as half-life (t1/2), peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC) have not been published for the specific C7-hydroxy metabolite. This guide therefore summarizes the known metabolic fate of CP 47,497 and provides a general overview of the pharmacokinetics of synthetic cannabinoids, alongside a representative experimental protocol for such studies.
Introduction
CP 47,497 is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid type 1 (CB1) receptor.[1] Like many xenobiotics, CP 47,497 undergoes extensive metabolism in the body, primarily through oxidative pathways.[1] One of the major metabolic routes is hydroxylation, leading to the formation of various mono-hydroxylated metabolites.[1] While the exact in vivo concentrations and pharmacokinetic profiles of these metabolites, including the C7-hydroxy metabolite, are not well-documented, their formation is a critical aspect of the overall disposition and potential activity of CP 47,497. Understanding the pharmacokinetics of both the parent compound and its metabolites is crucial for interpreting toxicological data and for the development of analytical methods for its detection.
Data Presentation
Due to the absence of specific pharmacokinetic data for the C7-hydroxy metabolite of CP 47,497, a direct comparison table cannot be provided. However, to offer a contextual understanding, the following table summarizes general pharmacokinetic characteristics observed for some synthetic cannabinoids. It is important to note that these values can vary significantly depending on the specific compound, the dose administered, the route of administration, and the animal model used.
Table 1: General Pharmacokinetic Properties of Selected Synthetic Cannabinoids (for illustrative purposes)
| Parameter | Typical Range/Observation for some Synthetic Cannabinoids | Reference |
| Time to Peak Concentration (Tmax) | Rapid, often within minutes to a couple of hours after administration. | [2] |
| Half-life (t1/2) | Can be biphasic with a short initial phase and a longer terminal phase. Can range from hours to over a day. | [2][3] |
| Metabolism | Extensive, primarily through hydroxylation and carboxylation. Parent compound is often undetectable in urine. | [4][5] |
| Elimination | Primarily as metabolites in urine and feces. | [5] |
Metabolic Pathway of CP 47,497
The primary metabolic transformation of CP 47,497 is oxidation, catalyzed by cytochrome P450 enzymes in the liver. This process introduces a hydroxyl group onto the molecule, increasing its polarity and facilitating its excretion from the body. One of the expected metabolites is the C7-hydroxy derivative, formed by hydroxylation of the heptyl side chain.
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraordinary long detection window of a synthetic cannabinoid metabolite in human urine - Potential impact on therapeutic decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
A Researcher's Guide to CP 47,497 and its Metabolites: Reference Standards and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reference standards available for the synthetic cannabinoid CP 47,497 and its major metabolites. It is designed to assist researchers in the selection of appropriate reference materials and analytical methods for accurate and reliable quantification in various biological matrices. This document summarizes key performance data from published studies, details experimental protocols, and provides visual workflows to support your research endeavors.
Understanding CP 47,497 and its Metabolism
CP 47,497 is a potent synthetic cannabinoid that has been a significant compound of interest in forensic and clinical toxicology.[1] Its primary mechanism of action involves agonism of the cannabinoid receptor type 1 (CB1), leading to psychoactive effects similar to Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1]
The metabolism of CP 47,497 is a critical aspect of its detection, as the parent compound is often present in low concentrations in biological samples. The primary metabolic routes involve oxidation and hydroxylation, leading to the formation of several key metabolites. In vitro studies using human liver microsomes have identified a number of metabolites, with the main pathways being mono-oxygenation and mono-hydroxylation.[1] The detection of these metabolites is a reliable indicator of CP 47,497 exposure.[1]
Commercially Available Reference Standards
Certified Reference Materials (CRMs) are essential for the accurate identification and quantification of CP 47,497 and its metabolites. Several reputable vendors supply these standards, ensuring high purity and characterization. While direct comparative studies between vendors are limited in the public domain, researchers should look for CRMs with comprehensive Certificates of Analysis (CoA) that include information on purity, identity confirmation (e.g., by NMR, MS), and concentration for solutions.
Table 1: Commercially Available Reference Standards for CP 47,497 and its Metabolites
| Compound | Vendor A (Example) | Vendor B (Example) | Purity | Format |
| CP 47,497 | Available | Available | >98% | Neat, Solution |
| CP 47,497 C8-homolog | Available | Available | >98% | Neat, Solution |
| Hydroxylated Metabolites | Available | Limited Availability | >95% | Solution |
| Carboxylated Metabolites | Limited Availability | Available | >95% | Solution |
Note: This table is for illustrative purposes. Researchers should consult the websites of specific vendors for the most up-to-date product information.
Performance Data of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for the detection and quantification of CP 47,497 and its metabolites in biological matrices such as urine and blood.[2] The following table summarizes typical performance characteristics of a validated LC-MS/MS method.
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for CP 47,497
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL | |
| Accuracy (% Bias) | Within ±15% | [2] |
| Precision (% RSD) | < 15% | [2] |
| Recovery | 85 - 115% | |
| Matrix Effect | Minimized with appropriate sample preparation |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
A common and effective method for extracting CP 47,497 and its metabolites from urine involves solid-phase extraction.
Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., CP 47,497-d11) and 500 µL of 0.1 M acetate buffer (pH 5).
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase from E. coli and incubate at 50°C for 2 hours to cleave glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 0.1 M acetate buffer (pH 5).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elution: Elute the analytes with 2 mL of a 90:10 mixture of dichloromethane and isopropanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for CP 47,497 and its metabolites, as well as the internal standard.
Table 3: Example MRM Transitions for CP 47,497 and a Hydroxylated Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CP 47,497 | 391.3 | 193.1 | 25 |
| CP 47,497-d11 (IS) | 402.4 | 193.1 | 25 |
| Mono-hydroxylated CP 47,497 | 407.3 | 193.1 | 28 |
Visualizing Workflows and Pathways
In Vitro Metabolism of CP 47,497
The following diagram illustrates the primary metabolic pathways of CP 47,497 as identified in in vitro studies.
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for CP 47, 497 a synthetic non-traditional cannabinoid in human urine using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CP 47,497 Metabolism: In Vitro Findings and In Vivo Expectations
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic fate of the synthetic cannabinoid CP 47,497, detailing in vitro findings and discussing the anticipated in vivo metabolic profile. This report provides a structured comparison, experimental methodologies, and visual representations of the metabolic processes.
The synthetic cannabinoid CP 47,497, a potent agonist of the cannabinoid receptor type 1 (CB1), has been a compound of significant interest in both forensic and pharmacological research.[1] Understanding its metabolism is crucial for identifying biomarkers of consumption and for assessing its pharmacokinetic and toxicological profile. This guide provides a detailed comparison of the in vitro and in vivo metabolism of CP 47,497, based on available scientific literature.
In Vitro Metabolism: Elucidating the Primary Metabolic Pathways
The primary route of metabolism for CP 47,497 has been investigated using human liver microsomes, which are a key in vitro model for studying drug metabolism. These studies have revealed that the compound undergoes extensive Phase I metabolism.
A pivotal study by Jin et al. (2013) identified a total of eight metabolites of CP 47,497 following incubation with human liver microsomes.[1] The principal metabolic pathways were determined to be hydroxylation and oxygenation, reactions primarily catalyzed by cytochrome P450 (CYP) enzymes.
The identified metabolites were categorized as follows:
-
Mono-oxygenated metabolites (M1, M4)
-
Di-oxygenated metabolite (M2)
-
Mono-hydroxylated metabolites (M3, M5, M6, M7, M8)
These findings indicate that the CP 47,497 molecule is readily biotransformed, leading to the formation of multiple derivatives. While the study by Jin et al. (2013) qualitatively identified these metabolites, specific quantitative data on the relative abundance of each metabolite formed in vitro is not extensively detailed in publicly available literature.
In Vivo Metabolism: Extrapolations and Key Considerations
Direct and comprehensive in vivo metabolism studies specifically quantifying the full profile of CP 47,497 metabolites in humans or animal models are limited in the public domain. However, based on the metabolism of other synthetic cannabinoids and the in vitro data for CP 47,497, several key aspects of its in vivo fate can be anticipated:
-
Extensive First-Pass Metabolism: Following ingestion, CP 47,497 is expected to undergo significant first-pass metabolism in the liver, consistent with the in vitro findings.
-
Low Parent Compound Detection: As is common with many synthetic cannabinoids, it is anticipated that the parent compound, CP 47,497, would be detectable in biological fluids like urine for only a short period and at very low concentrations.[2]
-
Predominance of Metabolites in Urine: The primary excretory products in urine are expected to be the hydroxylated metabolites identified in vitro, which would likely be further conjugated with glucuronic acid (a Phase II metabolic reaction) to increase their water solubility and facilitate elimination.[2]
-
Hydroxylated Metabolites as Key Biomarkers: The mono- and di-hydroxylated metabolites are the most probable and reliable biomarkers for detecting the consumption of CP 47,497 in toxicological screenings.
One study did quantify a hydroxy metabolite of the C8 homolog of CP 47,497 (a structurally similar compound) in urine, lending support to the hypothesis that hydroxylated metabolites are major urinary excretion products for this class of synthetic cannabinoids.
Data Presentation: Summary of CP 47,497 Metabolites
The following table summarizes the metabolites of CP 47,497 identified in vitro using human liver microsomes, as reported by Jin et al. (2013).[1]
| Metabolite ID | Metabolic Reaction |
| M1, M4 | Mono-oxygenation |
| M2 | Di-oxygenation |
| M3, M5, M6, M7, M8 | Mono-hydroxylation |
Note: Quantitative data on the relative abundance of these metabolites is not available in the cited literature.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (Adapted from Jin et al., 2013)[1]
This protocol provides a general framework for the in vitro metabolism studies of CP 47,497.
-
Incubation Mixture Preparation: A typical incubation mixture would contain CP 47,497, pooled human liver microsomes, and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 60 minutes) in a shaking water bath to allow for enzymatic reactions to occur.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A general procedure for the analysis of CP 47,497 and its metabolites is as follows:
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol with formic acid).
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Metabolite Identification: Metabolites are identified based on their retention times and the fragmentation patterns of their protonated molecules ([M+H]+) in the mass spectrometer.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Analytical Techniques for Detecting Synthetic Cannabinoid Metabolites
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant challenge for toxicological analysis. As novel compounds emerge, sensitive and specific detection of their metabolites is crucial for clinical and forensic investigations. This guide provides an objective comparison of the primary analytical techniques employed for the detection of synthetic cannabinoid metabolites, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The three main techniques utilized for the detection of synthetic cannabinoid metabolites are immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers a unique balance of speed, sensitivity, and specificity.
| Parameter | Immunoassay | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by volatility and boiling point, followed by mass-based detection | Separation by polarity, followed by mass-based detection of precursor and product ions |
| Primary Use | Screening | Confirmation and quantification | Confirmation and quantification |
| Limit of Detection (LOD) | 5 - 20 µg/L[1] | 0.5 - 1.0 mg/L (for parent compounds in extracts)[2] | 0.01 - 0.5 ng/mL[3] |
| Limit of Quantitation (LOQ) | Not typically used for quantification | Analyte dependent, generally in the low ng/mL range | 0.1 - 10 ng/mL[3] |
| Throughput | High | Moderate | High (with modern systems) |
| Specificity | Lower, subject to cross-reactivity with structurally similar compounds.[4] | High, provides structural information | Very high, excellent for complex matrices |
| Sample Preparation | Minimal | Often requires derivatization | Generally requires hydrolysis and extraction |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the primary analytical techniques.
Immunoassay (ELISA) Protocol for Urine Screening
This protocol is a generalized procedure for an Enzyme-Linked Immunosorbent Assay (ELISA) designed for the qualitative screening of synthetic cannabinoid metabolites in urine.
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter.
-
Assay Procedure:
-
Add 25 µL of calibrators, controls, and urine samples to the appropriate wells of the microplate.
-
Add 100 µL of the enzyme conjugate to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.
-
Add 50 µL of the stop solution to each well.
-
-
Data Analysis: Read the absorbance of each well at 450 nm. The absorbance is inversely proportional to the concentration of the analyte. Compare the absorbance of the samples to the cutoff calibrator to determine a presumptive positive or negative result.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Analysis
This protocol outlines a typical GC-MS method for the confirmation and quantification of synthetic cannabinoid metabolites in urine.
-
Sample Preparation:
-
To 2 mL of urine, add 200 µL of β-glucuronidase solution.
-
Incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[6]
-
Perform a liquid-liquid extraction by adding 6 mL of a hexane/ethyl acetate (9:1) mixture and vortexing.[6]
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 25 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.[6]
-
-
Instrumental Analysis:
-
GC Column: HP-5MS UI (30 m x 250 µm i.d., 0.25 µm film thickness) or similar.[6]
-
Injector Temperature: 260°C.
-
Oven Temperature Program: Start at 70°C for 2 minutes, ramp to 190°C at 30°C/min, then to 290°C at 5°C/min and hold for 10 minutes.[6]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[6]
-
MS Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan (e.g., 40-550 m/z) or selected ion monitoring (SIM).[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urine Analysis
This protocol describes a common LC-MS/MS method for the highly sensitive and specific analysis of synthetic cannabinoid metabolites in urine.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution.
-
Add 25 µL of β-glucuronidase and incubate for 1 hour at 60°C.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).
-
Wash the SPE cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analytes twice with 500 µL of 10% methanol in acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 50 µL of the mobile phase.[3]
-
-
Instrumental Analysis:
-
LC Column: C18 column (e.g., Phenomenex Gemini C18, 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Ion Source: Electrospray ionization (ESI) in positive mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each metabolite.[3]
-
Visualizations
Synthetic Cannabinoid Signaling Pathway
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The diagram below illustrates the canonical signaling pathway initiated upon receptor activation.
Caption: Simplified signaling pathway of synthetic cannabinoids.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the key steps in a typical experimental workflow for the analysis of synthetic cannabinoid metabolites in a urine sample using LC-MS/MS.
Caption: LC-MS/MS workflow for metabolite detection.
References
- 1. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of CP 47,497 and its C7-Hydroxy Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 47,497 is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) receptor.[1] Its use in "Spice" and other herbal incense products has led to significant interest in its metabolism and the pharmacological activity of its metabolites.[2] Like many other synthetic cannabinoids, CP 47,497 undergoes extensive phase I metabolism, primarily through oxidation by cytochrome P450 enzymes in the liver.[2] This process generates various hydroxylated metabolites, which may retain significant biological activity.[3] Understanding the pharmacological profile of these metabolites is crucial for a complete assessment of the parent compound's effects and duration of action.
Metabolism of CP 47,497
In vitro studies using human liver microsomes have demonstrated that CP 47,497 is metabolized into several mono-hydroxylated and di-hydroxylated derivatives.[2] The primary metabolic pathway involves hydroxylation on the cyclohexyl ring or the dimethylheptyl side chain.[2] While the specific C7-hydroxy metabolite has not been isolated and pharmacologically characterized in a comparative study, its formation is consistent with the metabolic pathways observed for this class of compounds.
Inferred Biological Activity of the C7-Hydroxy Metabolite
While direct experimental data for the C7-hydroxy metabolite of CP 47,497 is lacking, studies on other synthetic cannabinoids, such as JWH-018, have shown that hydroxylated metabolites often retain high affinity for and efficacy at cannabinoid receptors. In some cases, these metabolites are even more potent than the parent compound. It is therefore highly probable that the C7-hydroxy metabolite of CP 47,497 is a potent CB1 receptor agonist.
Quantitative Comparison (Hypothetical Data)
The following tables present a hypothetical comparison based on the known pharmacology of CP 47,497 and the expected activity of its hydroxylated metabolites. Note: These values are for illustrative purposes only and are not derived from experimental data.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| CP 47,497 | 2.1 | 3.7 |
| CP 47,497-C7-Hydroxy | Hypothesized: 1.5 - 5.0 | Hypothesized: 2.0 - 10.0 |
Table 2: Cannabinoid Receptor Functional Activity
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| CP 47,497 | 6.8 | 9.3 |
| CP 47,497-C7-Hydroxy | Hypothesized: 3.0 - 10.0 | Hypothesized: 5.0 - 15.0 |
Experimental Protocols
To definitively determine the biological effects of the CP 47,497-C7-hydroxy metabolite, it must first be chemically synthesized. Following synthesis and purification, its pharmacological activity can be characterized using the following standard in vitro assays.
Cannabinoid Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Assay Buffer: A buffer solution containing 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4, is used.
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes and varying concentrations of the test compound (CP 47,497 or its C7-hydroxy metabolite).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the cannabinoid receptors.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation (EC50) is determined from concentration-response curves.
Conclusion
While a definitive, data-driven comparison of the biological effects of CP 47,497 and its C7-hydroxy metabolite awaits further research, the existing evidence strongly suggests that the metabolite is likely to be a potent cannabinoid receptor agonist. The experimental protocols provided herein offer a clear roadmap for the synthesis and pharmacological characterization of this and other metabolites of CP 47,497. Such studies are essential for a comprehensive understanding of the in vivo effects of this synthetic cannabinoid and will be of significant value to the fields of pharmacology, toxicology, and drug development.
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The K2/Spice Phenomenon: emergence, identification, legislation and metabolic characterization of synthetic cannabinoids in herbal incense products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Labyrinth: Proper Disposal of (+/-)-CP 47,497-C7-Hydroxy Metabolite
A Guide for the Forefront of Research
For researchers and scientists at the vanguard of drug discovery and development, the proper handling and disposal of novel psychoactive substances is a paramount concern. This guide provides essential, immediate safety and logistical information for the disposal of (+/-)-CP 47,497-C7-Hydroxy metabolite, a potent synthetic cannabinoid. Adherence to these procedures is critical not only for laboratory safety but also for regulatory compliance.
At the heart of the disposal protocol for this compound is its legal classification. The parent compound, (+/-)-CP 47,497, is classified as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2][3][4] This designation, reserved for substances with a high potential for abuse and no currently accepted medical use, imposes stringent regulations on every aspect of its lifecycle, including disposal. As a metabolite of a Schedule I substance, the C7-hydroxy metabolite must be handled with the same level of scrutiny.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
The "Non-Retrievable" Standard: The Cornerstone of Compliant Disposal
The cornerstone of DEA regulations for the disposal of controlled substances is the "non-retrievable" standard.[2][5][6] This means the substance must be rendered to a state where it cannot be transformed back into a usable form. The DEA has explicitly stated that incineration is the only method it has reviewed that meets this standard.[7] Therefore, simply mixing the substance with another chemical or waste is not a compliant disposal method.
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted through one of the following DEA-approved methods. It is illegal for an environmental health and safety (EHS) department to take possession of DEA-regulated substances from a research lab for disposal as regular hazardous waste.[8]
Method 1: DEA-Registered Reverse Distributor
This is the most common and recommended method for research laboratories. A reverse distributor is a company registered with the DEA to handle and dispose of controlled substances.
-
Identify and Contact a Reverse Distributor: Your institution's EHS office can likely provide a list of approved reverse distributors.
-
Segregate and Secure the Waste: The this compound waste must be segregated from all other chemical waste. It should be stored in a securely locked, sturdy cabinet or safe that is affixed to a permanent structure.[6][8]
-
Maintain Meticulous Records: Every milligram of the substance must be accounted for from acquisition to disposal. Maintain a detailed log of its use and the amount designated for disposal.
-
Complete DEA Form 41: The "Registrants Inventory of Drugs Surrendered" form must be completed. The reverse distributor will often assist with this paperwork.
-
Transfer of Custody: The reverse distributor will provide specific instructions for the packaging and transfer of the material. For Schedule I and II substances, a DEA Form 222 is typically required for the transfer.[8][9]
Method 2: On-Site Incineration (if available)
Some large research institutions may have their own DEA-licensed incinerators.
-
Consult with your EHS Office: Determine if this option is available at your institution and what the specific procedures are.
-
Witnessed Destruction: The destruction of the controlled substance must be witnessed by at least two authorized employees.[6]
-
Complete DEA Form 41: This form must be completed to document the destruction.
Prohibited Disposal Methods
It is critical to understand that the following methods are not compliant for the disposal of a Schedule I controlled substance:
-
Sewer Disposal: Flushing down the drain is strictly prohibited.
-
Regular Trash: Discarding in the regular or biohazardous waste is illegal.
-
Chemical "Neutralization" in the Lab: While chemical degradation methods for phenolic compounds exist, there are no DEA-approved chemical destruction protocols for this specific compound that a laboratory can perform to meet the "non-retrievable" standard. Attempting to do so could result in non-compliance and safety hazards.
Quantitative Data Summary
Due to the nature of this topic, extensive quantitative data for comparison is not applicable. The primary "data" is the legal and procedural requirements for disposal, which are qualitative. However, for clarity, the key disposal parameters are summarized below.
| Disposal Parameter | Requirement |
| Legal Status | DEA Schedule I Controlled Substance |
| Primary Disposal Standard | Rendered "Non-Retrievable" |
| DEA-Approved Method | Incineration |
| Recommended Laboratory Practice | Use of a DEA-Registered Reverse Distributor |
| Required Documentation | DEA Form 41, meticulous inventory logs |
| On-Site Storage | Securely locked and immobile safe or cabinet |
Experimental Protocols
As chemical destruction by the end-user is not a DEA-compliant method for rendering a Schedule I substance "non-retrievable," a detailed experimental protocol for this is not provided. The procedural protocol for compliant disposal via a reverse distributor is outlined in the "Step-by-Step Disposal Procedures" section above.
Disposal Workflow
Caption: Compliant Disposal Workflow for a Schedule I Controlled Substance.
By adhering to these stringent but necessary procedures, researchers can ensure the safe and legal disposal of this compound, protecting themselves, their colleagues, and the community, while maintaining the integrity of their vital research.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. saltworkstech.com [saltworkstech.com]
- 5. danielshealth.com [danielshealth.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. practicegreenhealth.org [practicegreenhealth.org]
- 8. unthsc.edu [unthsc.edu]
- 9. k-state.edu [k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
